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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-(Prop-2-yn-1-yl)-1H-pyrrole: A Technical Whitepaper

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Identity: 2-(Prop-2-yn-1-yl)-1H-pyrrole (Commonly: 2-Propargylpyrrole) CAS Registry Number: 477331-74-1[1] | PubChem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound Identity: 2-(Prop-2-yn-1-yl)-1H-pyrrole (Commonly: 2-Propargylpyrrole) CAS Registry Number: 477331-74-1[1] | PubChem CID: 12008703[2]

Executive Summary

In the landscape of modern heterocyclic chemistry, 2-(prop-2-yn-1-yl)-1H-pyrrole emerges as a highly versatile, bifunctional building block. Characterized by an electron-rich pyrrole core orthogonally paired with a terminal alkyne, this compound serves as a critical intermediate in the total synthesis of complex indole scaffolds, carbazole alkaloids, and anti-tumor quinones[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. Herein, we dissect the physicochemical causality of the molecule, explore the quantum mechanics of its reactivity (specifically the acetylene-allene rearrangement), and provide self-validating experimental protocols designed for immediate integration into your discovery workflows.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 2-propargylpyrrole is essential for predicting its behavior in both synthetic environments and biological systems. The addition of the propargyl group at the C2 position breaks the symmetry of the pyrrole ring, altering its electronic distribution and lipophilicity.

Table 1: Core Physicochemical Parameters
PropertyValueAnalytical Causality & Significance
Molecular Formula C₇H₇NDefines the structural baseline (pyrrole ring + 3-carbon alkyne chain).
Molecular Weight 105.14 g/mol Its low molecular weight (<150 Da) makes it an ideal, high-ligand-efficiency starting point for Fragment-Based Drug Discovery (FBDD)[1].
Monoisotopic Mass 105.0578 g/mol The exact mass is critical for High-Resolution Mass Spectrometry (HRMS) validation and isotopic pattern recognition during synthesis[4].
Topological Polar Surface Area (TPSA) 15.8 ŲDriven entirely by the secondary amine (NH) of the pyrrole ring. A TPSA < 90 Ų indicates excellent potential for passive cellular membrane and blood-brain barrier (BBB) penetration[1].
XLogP3 (Calculated) ~1.5The hydrophobic, sp-hybridized alkyne chain increases lipophilicity compared to unsubstituted pyrrole (LogP ~0.75), aiding in organic solvent partitioning[4].
pKa (NH) ~16.0The NH proton is slightly more acidic than that of a bare pyrrole (pKa 16.5) due to the weak electron-withdrawing inductive effect of the proximal sp-hybridized carbon.

Mechanistic Reactivity: The Acetylene-Allene Rearrangement

The true synthetic power of 2-propargylpyrrole lies in its dynamic reactivity under basic conditions. Ab initio computational studies have extensively modeled the acetylene-allene rearrangement in 2-propargyl-heterocycles[5].

When subjected to a strong, sterically hindered base (such as potassium tert-butoxide), the propargylic protons (which are weakly acidic due to activation by both the alkyne and the aromatic ring) are abstracted. This initiates a rapid isomerization from the terminal alkyne to an allenyl intermediate. If the pyrrole ring possesses a 3-alkenyl substituent, this highly reactive allene spontaneously undergoes a thermal 6π-electrocyclization [3]. Subsequent tautomerization yields a highly stable, functionalized indole framework. This specific pathway has been successfully utilized to synthesize 6-methylindole-4,7-quinone, a compound with validated anti-tumor activity against human lung (NCI-H460) and breast (MDA-MB-231) cancer cell lines[6].

Mechanism A 2-Propargylpyrrole Derivative B Deprotonation (t-BuOK) A->B Base C Allenylpyrrole Intermediate B->C Isomerization D 6π-Electrocyclization (Thermal) C->D Ring Closure E Indole Scaffold (Product) D->E Rearrangement

Base-catalyzed allene-mediated electrocyclization to form indole frameworks.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale (causality) and in-process analytical checks to verify success before proceeding.

Protocol A: Synthesis of the 2-Propargylpyrrole Core

Direct alkylation of pyrrole often leads to N-alkylation. To selectively functionalize the C2 position, a directed Grignard addition to a protected pyrrole-2-carboxaldehyde is preferred, followed by deoxygenation[7].

  • N-Protection: Treat pyrrole-2-carboxaldehyde with sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, followed by Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq).

    • Causality: The bulky TIPS group prevents the acidic pyrrole NH from quenching the Grignard reagent in the next step, while sterically directing attack to the aldehyde.

  • Grignard Addition: Cool the solution to -78 °C. Dropwise, add ethynylmagnesium bromide (1.5 eq). Stir for 2 hours, allowing it to warm to 0 °C.

    • Validation Check: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms conversion to the propargyl alcohol.

  • Hydroxyl Activation: Dissolve the intermediate in DCM. Add Triethylamine (Et₃N, 2.0 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq) at 0 °C to form the mesylate.

    • Causality: The hydroxyl group is a poor leaving group. Mesylation activates the benzylic/propargylic position for subsequent hydride reduction.

  • Reduction: Treat the crude mesylate with Sodium Borohydride (NaBH₄, 2.0 eq) in Ethanol at room temperature to yield the N-TIPS-2-propargylpyrrole.

  • Deprotection: Stir the intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF for 1 hour to cleave the TIPS group. Purify via silica gel chromatography.

    • Validation Check: ¹H NMR (CDCl₃) should reveal a distinct doublet at ~2.5 ppm (terminal alkyne proton) and a broad singlet at ~8.5 ppm (pyrrole NH).

Workflow S1 1. N-Protection (TIPS-Cl, NaH) S2 2. Grignard Addition (Ethynylmagnesium bromide) S1->S2 THF, 0°C S3 3. Hydroxyl Activation (MsCl, Et3N) S2->S3 DCM, 0°C S4 4. Hydride Reduction (NaBH4) S3->S4 EtOH, RT S5 5. Deprotection (TBAF) S4->S5 THF, RT

Step-by-step synthetic workflow for the preparation of 2-propargylpyrrole.

Protocol B: Allene-Mediated 6π-Electrocyclization (Indole Synthesis)

This protocol converts a 3-alkenyl-2-propargylpyrrole derivative into a functionalized indole[3].

  • Solvent Preparation: Dissolve the 3-alkenyl-2-propargylpyrrole precursor (1.0 mmol) in a rigorously degassed 1:1 mixture of anhydrous tert-butanol (t-BuOH) and THF (10 mL).

  • Base Addition: Add Potassium tert-butoxide (t-BuOK, 2.5 eq) in one portion at room temperature.

    • Causality: t-BuOK is utilized because its extreme steric bulk prevents it from acting as a nucleophile (which would result in unwanted Michael additions to the allene). It acts strictly as a Brønsted base to initiate the acetylene-allene isomerization.

  • Cyclization: Stir the reaction mixture at room temperature for 4 hours. The transient allenyl intermediate will spontaneously undergo 6π-electrocyclization driven by the restoration of aromaticity in the resulting indole core.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Monitor via TLC under 254 nm UV light. The product will exhibit intense blue/green fluorescence indicative of the newly formed, highly conjugated indole bicyclic system.

References

  • Kobychev, V. B., et al. "Ab Initio Study of the Acetylene–Allene Rearrangement in 2-Propargylpyrrole, 2-Propargylfuran, and 2-Propargylthiophene." Journal of Structural Chemistry, 2004.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12008703, 1H-Pyrrole, 2-(2-propyn-1-yl)-." PubChem.[Link]

  • Hibino, S., et al. "Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones." Heterocycles, 2006.[Link]

  • Hibino, S., & Choshi, T. "Synthetic Studies on Nitrogen-Containing Fused-Heterocyclic Compounds Based on Thermal Electrocyclic Reactions." Heterocycles, 2011.[Link]

Sources

Exploratory

Reactivity and Stability of 2-Propargylpyrrole: A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry

Executive Summary The functionalization of pyrrole rings is a cornerstone of modern heterocyclic chemistry, particularly in the design of biologically active scaffolds. 2-Propargylpyrrole and its derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrrole rings is a cornerstone of modern heterocyclic chemistry, particularly in the design of biologically active scaffolds. 2-Propargylpyrrole and its derivatives represent a highly versatile class of building blocks characterized by the unique electronic interplay between the electron-rich pyrrole core and the reactive alkyne moiety. This whitepaper provides an in-depth technical analysis of the reactivity, thermodynamic stability, and synthetic utility of 2-propargylpyrrole. Designed for synthetic chemists and drug development professionals, this guide dissects critical reaction pathways—including acetylene-allene rearrangements, thermal electrocyclizations, and transition-metal-catalyzed cyclizations—while providing field-proven, self-validating experimental protocols.

Thermodynamic Stability and Isomerization Dynamics

The stability of 2-propargylpyrrole is heavily dictated by its propensity to undergo acetylene-allene rearrangement . Ab initio studies and empirical observations confirm that propargyl substituents on heterocycles isomerize as readily as open diene systems[1].

Thermodynamically, the migration of the triple bond from the terminal position into the alkyl chain to form an allene structure is highly favorable[1]. This isomerization can be triggered spontaneously under basic conditions or thermal stress. While this instability can lead to unwanted polymerization in standard storage conditions, it is precisely this reactive allenic intermediate that serves as the critical precursor for complex ring expansions and electrocyclic reactions utilized in advanced drug synthesis[2],[3].

G A 2-Propargylpyrrole B Base-Catalyzed Isomerization A->B C Allenic Intermediate B->C Proton Transfer D Thermal Electrocyclization C->D E Indole/Carbazole D->E 6π-Electron Ring Closure

Fig 1. Mechanistic pathway of 2-propargylpyrrole isomerization and thermal electrocyclization.

Core Reactivity Profiles & Synthetic Applications

Base-Mediated Ethynylation (Favorsky Reaction)

The direct ethynylation of pyrrolecarbaldehydes to form 2-(1-hydroxypropyn-2-yl)pyrroles is notoriously difficult due to the competitive ionization of the pyrrole N-H bond[4]. However, utilizing 1-vinylpyrrole-2-carbaldehydes in a superbasic medium (NaOH/EtOH/DMSO) allows for successful Favorsky ethynylation at atmospheric pressure[5]. The causality behind the solvent choice is critical: Ethanol is explicitly added to homogenize the multiphase system and finely tune the basicity. This controlled basicity prevents the highly reactive secondary acetylenic alcohols from undergoing premature acetylene-allene isomerization, which would otherwise lead to polymerizable vinyl ketones[6].

Transition-Metal Catalyzed Cyclization

Transition metals, particularly Gold(III), are highly effective at activating the alkyne moiety of N-propargylpyrrole carboxylic acids, driving intramolecular cyclization to form 3,4-dihydropyrrolo-oxazin-1-one derivatives[7]. The choice of catalyst dictates the reaction's success. As shown in Table 1, highly electrophilic AuCl3 acts as a superior π-acid, facilitating rapid exo-dig cyclization. Conversely, Au(I) N-heterocyclic carbene (NHC) complexes fail entirely, underscoring the necessity of a hard, highly electrophilic metal center to activate the propargyl group against the specific nucleophilicity of the carboxylic acid[8],[9].

Thermal Electrocyclic Reactions

3-alkenyl-2-propargylpyrrole intermediates can undergo allene-mediated electrocyclic reactions involving the pyrrole [b]-bond[2]. This 6π-electron ring closure is a powerful, self-validating cascade that irreversibly constructs heavily functionalized indole and carbazole frameworks[3].

G N1 N-Propargylpyrrole Carboxylic Acid N2 AuCl3 Catalyst N1->N2 N3 Alkyne-Au Complex N2->N3 π-Activation N4 6-exo-dig Cyclization N3->N4 Nucleophilic Attack N5 Pyrrolo-oxazin-1-one N4->N5 Catalyst Release

Fig 2. Gold(III)-catalyzed intramolecular cyclization of N-propargylpyrrole derivatives.

Quantitative Data & Catalyst Optimization

The selection of reaction conditions is paramount for maximizing the yield and stability of propargylpyrrole derivatives. The following tables summarize the empirical data driving these synthetic choices.

Table 1: Optimization of Metal Catalysts for N-Propargylpyrrole Cyclization[8]

CatalystSolventTemperatureTime (h)Yield (%)Mechanistic Observation
AuCl3 ChloroformRoom Temp< 24High Optimal π-activation; rapid exo-dig cyclization.
AgOTf ChloroformRoom Temp< 24ModerateSlower kinetics compared to AuCl3.
InCl3 ChloroformRoom Temp24PoorInsufficient electrophilicity for activation.
PtCl2(PPh3)3 ChloroformRoom Temp24PoorSteric hindrance limits alkyne coordination.
Au(I) NHC ChloroformRoom Temp240Catalyst too electron-rich; no reaction observed.

Table 2: Yields of 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles via Superbasic Ethynylation[4],[6]

SubstrateConditionsTime (h)Yield (%)
1-Vinylpyrrole-2-carbaldehydeNaOH/EtOH/DMSO (1:1.6:13.6), 7–10 °C2–453–94

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols represent self-validating systems where analytical checkpoints dictate the progression of the workflow.

Protocol 1: Superbasic Ethynylation of 1-Vinylpyrrole-2-carbaldehydes[4],[6]

Objective: Synthesize 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles while suppressing allene isomerization.

  • System Preparation: In a reactor, prepare the superbasic catalytic system by mixing NaOH, EtOH, and DMSO in a strict molar ratio of 1:1.6:13.6.

  • Thermal Control: Cool the mixture to 7–10 °C. Causality: Temperatures above 10 °C accelerate the thermodynamic shift toward the allene isomer, leading to polymerization.

  • Substrate Addition: Introduce the 1-vinylpyrrole-2-carbaldehyde substrate into the reaction vessel under continuous stirring.

  • Reaction: Purge the system and maintain a continuous flow of acetylene gas at atmospheric pressure.

  • Validation Checkpoint: Monitor the reaction progress strictly via Gas-Liquid Chromatography (GLC).

  • Termination: Quench the reaction immediately after 2–4 hours upon the complete consumption of the starting aldehyde. Prolonged exposure causes product degradation.

  • Isolation: Extract and purify the resulting 2-(1-hydroxypropyn-2-yl)-1-vinylpyrrole (Expected yield: 53–94%).

Protocol 2: Gold(III)-Catalyzed Cyclization to Pyrrolo-oxazin-1-ones[8],[7]

Objective: Convert N-propargylpyrrole carboxylic acids into 3,4-dihydropyrrolo-oxazin-1-ones.

  • Solvation: Dissolve the N-propargylpyrrole carboxylic acid substrate in anhydrous chloroform to ensure moisture does not compete as a nucleophile.

  • Catalysis: Add a catalytic amount of AuCl3 (optimal catalyst per Table 1) to the solution at room temperature.

  • Reaction: Stir the reaction mixture continuously. The highly electrophilic Au(III) center will activate the alkyne, prompting intramolecular attack by the carboxylic oxygen.

  • Validation Checkpoint: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC). The reaction typically completes in under 24 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the gold catalyst, then concentrate the filtrate under reduced pressure.

  • Purification: Isolate the target 3,4-dihydropyrrolo-oxazin-1-one derivative via flash column chromatography.

Implications in Drug Development

The controlled reactivity of 2-propargylpyrrole is not merely an academic curiosity; it is a critical vector in oncology drug development. The allene-mediated electrocyclic reactions of 3-alkenyl-2-propargylpyrrole intermediates are directly utilized in the total synthesis of complex carbazole alkaloids and indolequinones[2],[3].

Notable examples include the synthesis of Carbazomycin G (an antibiotic carbazole alkaloid) and 6-methylindole-4,7-quinone ,[3]. In preclinical evaluations, synthetic methylindolequinones derived from propargylpyrrole precursors have demonstrated potent anti-tumor activities, specifically exhibiting high cytotoxicity against the human lung cancer cell line NCI-H460 and the human breast cancer cell line MDA-MB-231. By mastering the isomerization and cyclization dynamics of 2-propargylpyrrole, medicinal chemists can efficiently access these privileged, biologically active scaffolds.

References

  • Potapov, V. A., et al. "2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes." Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Kobychev, V., et al. "Ab Initio Study of the Acetylene–Allene Rearrangement in 2-Propargylpyrrole, 2-Propargylfuran, and 2-Propargylthiophene." Journal of Structural Chemistry, 2004.[Link]

  • Menges, N., et al. "Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products." Beilstein Journal of Organic Chemistry, 2015.[Link]

  • Hibino, S., et al. "Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones." Heterocycles, 2011.[Link]

  • Knölker, H.-J., et al. "A Novel Total Synthesis of Antibiotic Carbazole Alkaloid Carbazomycin G." Synlett, 2005.[Link]

Sources

Foundational

Engineering Fused Heterocycles: The Strategic Role of 2-(2-Propyn-1-yl)-1H-Pyrrole in Total Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug development, the construction of complex, multi-ring heterocyclic frameworks requires highly functionalized and reactive building blocks. 1H-Pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, the construction of complex, multi-ring heterocyclic frameworks requires highly functionalized and reactive building blocks. 1H-Pyrrole, 2-(2-propyn-1-yl)- , commonly known as 2-propargylpyrrole , has emerged as a critical precursor for the synthesis of highly substituted indoles, carbazole alkaloids, and indolequinones[1]. Its unique structural motif—a pyrrole ring conjugated with a terminal alkyne via a methylene bridge—primes it for cascade reactions, most notably the allene-mediated 6π-electrocyclization[2]. This whitepaper provides an in-depth technical analysis of 2-propargylpyrrole, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Structural and Physicochemical Profiling

Understanding the baseline properties of 2-propargylpyrrole is essential for predicting its behavior in complex solvent systems and its compatibility with various catalytic environments. The propargyl group at the C2 position features acidic methylene protons, which are critical for base-catalyzed isomerization[3].

Quantitative Data Summary

The following table consolidates the computed and experimental physicochemical properties of the core 2-propargylpyrrole molecule[3].

PropertyValueScientific Significance
CAS Number 477331-74-1Unique identifier for regulatory and procurement tracking.
Molecular Formula C₇H₇NDefines the baseline atomic composition.
Monoisotopic Mass 105.0578 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 15.8 ŲIndicates high lipophilicity, relevant for cellular permeability.
Hydrogen Bond Donors 1The pyrrole N-H can participate in hydrogen bonding or require protection.
Hydrogen Bond Acceptors 0Limits non-specific binding in certain supramolecular assemblies.
Rotatable Bonds 1The C2-methylene bond allows necessary conformational flexibility for cyclization.

Mechanistic Paradigm: Allene-Mediated Electrocyclic Reactions

The most powerful application of 2-propargylpyrrole derivatives in drug development is their use as precursors for building indole and carbazole frameworks[1]. This is achieved through an allene-mediated electrocyclic reaction.

When a 3-alkenyl-2-propargylpyrrole derivative is subjected to a strong, sterically hindered base, the propargylic protons are abstracted. This initiates an alkyne-to-allene isomerization. The resulting 3-alkenyl-2-allenylpyrrole intermediate contains a highly reactive aza-hexatriene system (comprising the allene, the pyrrole [b]-bond, and the alkenyl group). Driven by the thermodynamic stability of the resulting aromatic system, this intermediate undergoes a rapid, thermally allowed disrotatory 6π-electrocyclic ring closure to form a functionalized indole[2].

Reaction Pathway Visualization

G A 3-Alkenyl-2-propargylpyrrole (Precursor) B Deprotonation (t-BuOK) A->B C 3-Alkenyl-2-allenylpyrrole (Intermediate) B->C D 6π-Electrocyclization (Concerted) C->D E Indole Framework (Product) D->E

Electrocyclic conversion of 3-alkenyl-2-propargylpyrrole to an indole framework.

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol details the base-catalyzed electrocyclization of a protected 2-propargylpyrrole derivative to yield a 6-methylindole framework (a precursor to anti-tumor indolequinones)[2].

Causality Behind Experimental Choices
  • Base Selection (Potassium tert-butoxide, t-BuOK): t-BuOK is chosen because it is a strong, bulky base. It effectively deprotonates the sterically accessible propargylic position to form the allene but is too hindered to act as a nucleophile, thereby preventing unwanted addition across the alkyne.

  • Solvent System (THF / t-BuOH): The combination of Tetrahydrofuran (THF) and tert-butanol (t-BuOH) provides optimal solubility for the potassium salt while stabilizing the transition state during the proton-transfer isomerization phase.

  • Self-Validation: The protocol utilizes Thin Layer Chromatography (TLC) monitoring to ensure the transient allene is fully consumed, which prevents competing polymerization of the highly reactive allene intermediate.

Step-by-Step Protocol: Synthesis of 6-Methylindole Framework
  • Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere. Add the O-MOM protected 3-alkenyl-2-propargylpyrrole derivative (1.0 equivalent) to the flask.

  • Solvation: Dissolve the precursor in a rigorously degassed anhydrous solvent mixture of THF and t-BuOH (1:1 v/v, typically 0.1 M concentration relative to the substrate).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add t-BuOK (1.5 to 2.0 equivalents) in a dropwise manner (if in solution) or in small portions to control the exothermic deprotonation.

  • Isomerization & Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir continuously. The base will catalyze the formation of the allene, which spontaneously undergoes thermal 6π-electrocyclization[2].

  • Monitoring (Validation Step): Monitor the reaction progress via TLC (using a Hexane/Ethyl Acetate eluent system) every 30 minutes. The disappearance of the starting material spot and the emergence of a lower Rf fluorescent spot (under UV 254 nm) indicates successful cyclization.

  • Quenching: Once TLC confirms complete conversion (typically 2 to 4 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). This neutralizes the t-BuOK and halts any potential side reactions.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 6-methylindole derivative.

Advanced Applications in Drug Development

The ability to rapidly construct highly substituted, 1,3-dioxygenated carbazoles and indoles makes 2-propargylpyrrole an invaluable asset in oncology drug discovery.

For instance, the total synthesis of Carbazomycin G —a potent antibiotic carbazole alkaloid—relies on the allene-mediated electrocyclic reaction of a 6π-electron system generated from a 2-propargylindole/pyrrole derivative[1]. Furthermore, 6-methylindole-4,7-quinones synthesized via this exact propargyl-to-allene route have demonstrated significant anti-tumor activities when evaluated against human lung cancer cell lines (NCI-H460) and human breast cancer cell lines (MDA-MB-231)[2]. By mastering the reactivity of 2-propargylpyrrole, researchers can bypass lengthy, low-yield traditional cross-coupling steps, accelerating the pipeline from molecular design to preclinical evaluation.

References

  • Title: 2-prop-2-ynyl-1H-pyrrole 477331-74-1 wiki Source: Guidechem URL
  • Title: A Novel Total Synthesis of Antibiotic Carbazole Alkaloid Carbazomycin G Source: ResearchGate URL
  • Title: SYNTHESIS OF 6-METHYLINDOLE-4,7-QUINONE AND ANTI-TUMOR ACTIVITIES OF ITS RELATED INDOLEQUINONES Source: CLOCKSS URL

Sources

Exploratory

Functionalized Pyrroles: A Technical Guide to Frontier Research Areas

Introduction: The Enduring Relevance of the Pyrrole Scaffold The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents one of the most "privileged" structural motifs in chemistry.[1] Its electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents one of the most "privileged" structural motifs in chemistry.[1] Its electron-rich aromatic system is a cornerstone of life itself, forming the core of essential biomolecules like heme, chlorophyll, and vitamin B12.[2][3] Beyond its natural prevalence, the pyrrole scaffold is a versatile building block in modern science, finding critical applications in pharmaceuticals, advanced materials, and catalysis.[4][5] Functionalized pyrroles, in particular, offer a tunable platform where modifications to the core structure can profoundly influence biological activity and material properties.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the most promising and dynamic research areas for functionalized pyrroles. We will move beyond a simple catalog of reactions to explain the causality behind experimental choices, grounding our discussion in the latest synthetic innovations and their direct applications in high-impact fields. We will explore the modern synthetic toolkit that enables precise functionalization and then delve into the frontier applications where these molecules are poised to make a significant impact.

Part I: The Synthetic Toolkit: Modern Strategies for Pyrrole Construction and Functionalization

The ability to synthesize polysubstituted pyrroles with high efficiency and regioselectivity is paramount to exploring their potential. While classical methods remain relevant, modern research emphasizes greener, more efficient, and more versatile approaches, including multicomponent reactions and direct C-H functionalization.[1][4]

Evolution of Classical Syntheses: The Greening of Paal-Knorr

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is arguably the most straightforward route to the pyrrole core.[6][7]

  • Causality Behind the Method: Its primary advantage is simplicity and the direct formation of the aromatic ring from readily available precursors.[8]

  • Traditional Limitations: The classical approach often required harsh acidic conditions and high temperatures, which could degrade sensitive functional groups on the substrates, limiting its scope.[8]

  • Modern Advances & Research Opportunities: A significant area of current research is the development of "greener" and milder catalytic systems. The use of heterogeneous acid catalysts like silica-supported sulfuric acid allows for easy catalyst recovery and reuse, often under solvent-free conditions.[8] Supramolecular catalysts, such as β-cyclodextrin in aqueous media, leverage hydrophobic interactions to facilitate the reaction in an environmentally benign solvent.[9] These advancements open research avenues for synthesizing complex, functionalized pyrroles that were previously inaccessible due to the harshness of traditional methods.

Experimental Protocol: Green Paal-Knorr Synthesis Using a Reusable Heterogeneous Catalyst

This protocol describes the synthesis of N-substituted pyrroles using silica sulfuric acid, a recyclable and efficient catalyst.[8]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol) and the primary amine (e.g., aniline, 1.0 mmol).

  • Catalyst Addition: Add silica sulfuric acid (SiO₂-OSO₃H) (0.02 g, a catalytically effective amount).

  • Reaction Conditions: Stir the mixture vigorously at room temperature (25-30 °C). For less reactive amines, the mixture can be gently heated to 50-60 °C. The reaction is often performed under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Workup: Upon completion, add ethyl acetate (20 mL) to the mixture and stir for 5 minutes.

  • Purification: Filter the mixture to recover the solid silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the pure N-substituted pyrrole.

  • Self-Validation: The integrity of this protocol is validated by the high yields reported under mild conditions and the confirmed reusability of the catalyst without significant loss of activity, making it an economical and environmentally friendly system.[8]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing portions of all reactants, are a cornerstone of modern synthetic efficiency and a burgeoning research area for pyrrole synthesis.[10][11]

  • Causality Behind the Method: MCRs are prized in drug discovery and materials science for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.[10][11] This contrasts sharply with linear, multi-step syntheses, which are often time-consuming and generate significant waste.

  • Key Research Areas: Current research focuses on discovering novel MCRs and expanding the scope of existing ones. For instance, metal-catalyzed MCRs using catalysts like ruthenium or dirhodium have been developed for highly regioselective access to complex pyrroles.[10] Another active area is the development of catalyst-free or organocatalyzed MCRs under green conditions, such as using water as a solvent or mechanical grinding, to further improve the environmental footprint of pyrrole synthesis.[11][12] The development of MCRs that allow for the direct installation of diverse functional groups at specific positions on the pyrrole ring remains a significant challenge and a fertile ground for new discoveries.[13]

MCR_Workflow cluster_start Starting Materials cluster_process Process cluster_output Output A Component A (e.g., Ketone) OnePot One-Pot Reaction (MCR) A->OnePot B Component B (e.g., Amine) B->OnePot C Component C (e.g., Dicarbonyl) C->OnePot Library Diverse Library of Functionalized Pyrroles OnePot->Library High Efficiency & Atom Economy

Caption: Workflow for generating a pyrrole library via a Multicomponent Reaction (MCR).

Modern C–H Functionalization: Precision and Control

Direct C–H functionalization has emerged as a powerful strategy for modifying the pyrrole core without the need for pre-functionalized starting materials.[1]

  • Causality Behind the Method: Traditional electrophilic substitution on the electron-rich pyrrole ring often leads to mixtures of products or polymerization. Metal-catalyzed C–H functionalization offers unprecedented control, allowing for the selective introduction of aryl, alkyl, and other groups at specific C-H bonds, a task difficult to achieve classically.[1]

  • Key Research Areas: A major focus is on developing catalysts (often based on palladium, rhodium, or copper) that can direct functionalization to either the C2/C5 or C3/C4 positions with high selectivity. Furthermore, the use of photoredox catalysis and electrochemistry to achieve radical-based pyrrole functionalization under metal-free or mild conditions is a rapidly advancing frontier.[1][2] These methods provide access to novel pyrrole derivatives that were previously synthetically challenging, opening new avenues for both medicinal chemistry and materials science.

Part II: Frontier Research Areas and Applications

The synthetic innovations described above are enabling groundbreaking research in several key areas. The unique electronic properties and structural versatility of functionalized pyrroles make them ideal candidates for solving complex challenges in medicine and technology.

A. Medicinal Chemistry & Drug Development

The pyrrole scaffold is a mainstay in medicinal chemistry, with numerous derivatives showing potent biological activity.[14]

  • Anticancer Agents: Functionalized pyrroles are at the heart of several successful anticancer drugs. A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma and other cancers.[15][16] The pyrrole-indolin-2-one core of Sunitinib is crucial for its binding to the ATP pocket of kinases like VEGFR and PDGFR, inhibiting downstream signaling pathways that drive tumor growth and angiogenesis.[15]

    • Research Focus: A major research area is the synthesis of new pyrrole derivatives to overcome drug resistance and improve selectivity.[17] Current investigations explore how modifying substituents on the pyrrole and indolinone rings can alter kinase selectivity, leading to agents with novel mechanisms of action, such as inhibiting tubulin polymerization or inducing apoptosis.[17][18]

Pyrrole-Based Compound Therapeutic Target/Mechanism Application Area Reference(s)
SunitinibVEGFR, PDGFR Kinase InhibitorAnticancer (Renal, GIST)[15][16]
Semaxanib (SU5416)VEGFR, PDGFR Kinase InhibitorAnticancer (Anti-angiogenesis)[16]
AtorvastatinHMG-CoA Reductase InhibitorCardiovascular (Cholesterol)[19]
PyrrolnitrinAntibioticAntimicrobial[3]
ARAP DerivativesTubulin Polymerization InhibitorAnticancer[18]
  • Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Pyrrole derivatives have shown significant promise as antibacterial and antifungal agents.[20][21] Natural products like pyrrolnitrin serve as inspiration for synthetic efforts.[3]

    • Research Focus: The key research direction is to design and synthesize novel pyrrole-based structures that can evade existing resistance mechanisms. This involves creating hybrid molecules that link the pyrrole core to other pharmacophores like oxadiazoles or triazoles, or developing N-arylpyrroles that show broad-spectrum activity against ESKAPE pathogens.[21][22]

DrugDevWorkflow Pyrrole-Based Drug Discovery Workflow cluster_synthesis Synthesis & Diversification Scaffold Pyrrole Scaffold MCR Multicomponent Reactions (MCR) Scaffold->MCR CHFunc C-H Functionalization Scaffold->CHFunc Library Compound Library MCR->Library CHFunc->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Test for Biological Activity Hit Hit Compound Identified Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Improve Potency & Selectivity Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A generalized workflow for discovering drug candidates from a pyrrole scaffold.

B. Advanced Materials Science & Organic Electronics

The electron-rich nature of pyrroles makes them excellent building blocks for organic electronic materials.[23][24]

  • Conductive Polymers & Supercapacitors: Polypyrrole (PPy) is one of the most studied conductive polymers due to its high stability and conductivity.[25][26]

    • Research Focus: A primary challenge with PPy is its processability. Current research is heavily focused on creating functionalized PPy-based composite materials for high-performance energy storage devices like supercapacitors.[27] By functionalizing PPy with materials like carbon nanotubes (CNTs), ionic liquids, or redox-active polyoxometalates, researchers can dramatically enhance properties like specific capacitance and cycling stability.[27][28][29] For example, a PPy-CNT composite electrode prevents the delamination of active materials and improves charge transfer, leading to superior electrochemical performance.[30][31]

  • Organic Field-Effect Transistors (OFETs) & Photovoltaics (OPVs): While the high electron density of pyrrole makes it an excellent electron donor, it can also lead to instability in air.[23]

    • Research Focus: A key strategy to overcome this is the synthesis of pyrrole-fused aromatic heterocyclic ring systems, such as dithienopyrrole.[23] Fusing the pyrrole with more stable rings like thiophene lowers the Highest Occupied Molecular Orbital (HOMO), improving air stability while maintaining good charge transport properties.[23] Furthermore, N-functionalization of these fused systems with solubilizing alkyl chains is a critical research area, as it allows for solution-processing—a low-cost method for fabricating large-area electronic devices.[23][24] Designing novel pyrrole-based co-polymers with tailored electronic properties remains a vibrant field of investigation.[32]

C. Corrosion Inhibition

Functionalized pyrroles have proven to be effective corrosion inhibitors for various metals, particularly steel in acidic environments.[33][34]

  • Mechanism & Causality: The inhibitive effect arises from the adsorption of the pyrrole derivatives onto the metal surface. The nitrogen heteroatom and the pi-electrons of the aromatic ring act as adsorption centers, forming a protective film that blocks both anodic and cathodic corrosion reactions.[33][35]

  • Research Focus: Current research aims to design and synthesize pyrrole derivatives with enhanced adsorption capabilities and environmental compatibility. This includes incorporating additional heteroatoms (O, S) or bulky groups into the molecular structure to increase surface coverage.[33] Synergistic studies, for instance, combining pyrroles with oxygen scavengers, are also being explored to boost inhibition efficiency in specific environments.[36]

Part III: Future Outlook & Uncharted Territories

The field of functionalized pyrroles is poised for continued expansion, driven by both synthetic innovation and increasing demand for high-performance molecules.

  • Bio-Inspired Materials: The natural roles of pyrroles in electron transfer and catalysis will inspire the design of new bio-electronic interfaces and artificial photosynthetic systems.[37]

  • Sustainable Chemistry: The development of pyrrole-based porous organic polymers (POPs) for applications like proton conduction or carbon capture represents a growing intersection of pyrrole chemistry and sustainable materials science.[38]

  • Computational Design: The use of computational modeling and machine learning will accelerate the discovery of new functionalized pyrroles. These tools can predict the electronic properties and biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates for applications in both medicine and materials.[24]

The versatility of the pyrrole scaffold is far from exhausted. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, functionalized pyrroles will undoubtedly continue to be at the forefront of scientific innovation.

References

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  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
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  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). [Source not available].
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). [Source not available].
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  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. (2022). National Center for Biotechnology Information.
  • The Corrosion Inhibition Effect of Pyrrole Derivatives on Carbon Steel in 1.0 M HCl. (2017). International Journal of Electrochemical Science.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed. (2020). National Center for Biotechnology Information.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014). Journal of Medicinal Chemistry - ACS Publications.
  • Polypyrrole functionalized with carbon nanotubes as an efficient and new electrodes for electrochemical supercapacitors. (2017). AIP Publishing.
  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). SciSpace.
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  • Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia.
  • Effect of Organic Oxygen Scavenger on Performance of Pyrrole as Corrosion Inhibitor. (2018). [Source not available].
  • Pyrrole-based efficient corrosion inhibitors for N80 steel: A synergistic study of experimental performance and molecular modeling. (2026). ResearchGate.
  • Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Functionalization of Polypyrrole Nanopipes with Redox-Active Polyoxometalates for High Energy Density Supercapacitors - PubMed. (2017). National Center for Biotechnology Information.
  • Synthesis, characterization, and inhibition effects of a novel eugenol derivative bearing pyrrole functionalities on the corrosion of mild steel in a HCl acid solution - PubMed. (2024). National Center for Biotechnology Information.
  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College.
  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Taylor & Francis Online.
  • Polypyrrole–MnO2-Coated Textile-Based Flexible-Stretchable Supercapacitor with High Electrochemical and Mechanical Reliability. (n.d.). ACS Applied Materials & Interfaces.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace.
  • Supercapacitor Using Polypyrrole and Carbon Nanotube Composite as Electrodes. (2025). MDPI.
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  • Synthesis of Functionalized Pyrroles from Diazo Precursors: Application Notes and Protocols. (n.d.). Benchchem.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1H-Pyrrole, 2-(2-propyn-1-yl)- in Click Chemistry

Introduction: The Strategic Advantage of the Pyrrole-Alkyne Scaffold in Click Chemistry The field of bioconjugation and materials science is continually driven by the need for robust, efficient, and highly selective chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyrrole-Alkyne Scaffold in Click Chemistry

The field of bioconjugation and materials science is continually driven by the need for robust, efficient, and highly selective chemical ligation strategies. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a preeminent tool for its exceptional reliability and biocompatibility.[1][2] This guide focuses on the applications of a specialized building block, 1H-Pyrrole, 2-(2-propyn-1-yl)- , a molecule poised to introduce the unique physicochemical properties of the pyrrole heterocycle into a wide array of molecular architectures via the formation of a stable 1,2,3-triazole linkage.

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals, including the heme cofactor and various alkaloids.[3] Its electron-rich nature and capacity for hydrogen bonding impart specific conformational and electronic characteristics to molecules. By functionalizing the pyrrole ring with a terminal alkyne at the C2 position, we create a versatile synthon for click chemistry. The resulting 1,4-disubstituted triazole-pyrrole conjugates are of significant interest in drug discovery, where the triazole ring can act as a stable, non-classical bioisostere for amide bonds, and in materials science for the development of novel conductive polymers and functional surfaces.[4][5]

This document provides a detailed exploration of the synthesis and application of 1H-Pyrrole, 2-(2-propyn-1-yl)-, offering researchers a comprehensive guide to leveraging this powerful building block in their synthetic endeavors.

Proposed Synthetic Routes for 1H-Pyrrole, 2-(2-propyn-1-yl)-

While a direct, documented synthesis of 1H-Pyrrole, 2-(2-propyn-1-yl)- is not extensively reported, two highly plausible synthetic strategies can be proposed based on established methodologies for pyrrole functionalization: Friedel-Crafts alkylation and Sonogashira cross-coupling.

Method A: Friedel-Crafts Alkylation of Pyrrole with Propargyl Bromide

The direct alkylation of the electron-rich pyrrole ring at the C2 position is a feasible approach. However, the high reactivity of pyrrole towards acids can lead to polymerization, necessitating careful control of reaction conditions.[6]

Reaction Principle:

This method involves the electrophilic substitution of a proton on the pyrrole ring with a propargyl group from propargyl bromide, typically facilitated by a mild Lewis acid catalyst.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of pyrrole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (N₂ or Ar), add a mild Lewis acid catalyst (e.g., ZnCl₂ or InCl₃, 0.1-0.2 eq.) at 0 °C.

  • Addition of Alkylating Agent: Slowly add a solution of propargyl bromide (1.1 eq.) in the same solvent to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the consumption of the starting pyrrole.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel to afford 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Method B: Sonogashira Coupling of a 2-Halopyrrole with a Propargyl Synthon

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] This approach offers high regioselectivity for the C2 position.

Reaction Principle:

This two-step process involves the initial synthesis of a 2-halopyrrole (e.g., 2-iodopyrrole), followed by a palladium/copper-catalyzed cross-coupling reaction with a suitable propargyl derivative.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Iodopyrrole

  • Reaction Setup: To a solution of pyrrole (1.0 eq.) in a mixture of tetrahydrofuran and pyridine at 0 °C, add N-iodosuccinimide (NIS) (1.05 eq.) portion-wise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 2-3 hours. Dilute with diethyl ether and wash successively with aqueous sodium thiosulfate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 2-iodopyrrole, which can be used in the next step without further purification.

Step 2: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine 2-iodopyrrole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.) in an anhydrous, deoxygenated solvent such as triethylamine or a mixture of THF and triethylamine.

  • Addition of Alkyne: To this mixture, add a suitable terminal alkyne such as propargyl alcohol (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general and robust method for the click reaction of 1H-Pyrrole, 2-(2-propyn-1-yl)- with an organic azide.

Causality Behind Experimental Choices:

  • Catalyst System: A copper(II) salt (CuSO₄·5H₂O) is used as a stable precursor, which is reduced in situ to the active copper(I) catalyst by sodium ascorbate. This is a common and convenient method that avoids the handling of air-sensitive Cu(I) salts.[9]

  • Ligand: A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended, especially for bioconjugation reactions in aqueous media. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[10]

  • Solvent System: A mixture of a polar organic solvent (e.g., DMSO, t-BuOH) and water is often used to ensure the solubility of both the organic substrates and the copper catalyst.

  • Stoichiometry: A slight excess of the azide component is often used to drive the reaction to completion.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve 1H-Pyrrole, 2-(2-propyn-1-yl)- in solvent mix Combine alkyne and azide solutions in reaction vessel prep_alkyne->mix prep_azide Dissolve organic azide in solvent prep_azide->mix prep_catalyst Prepare CuSO4/Ligand stock solution prep_reductant Prepare Sodium Ascorbate stock solution add_catalyst Add CuSO4/Ligand solution mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at room temperature initiate->react quench Quench reaction (e.g., with EDTA) react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, MS, IR) purify->characterize

Caption: Workflow for the CuAAC reaction of 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Materials and Reagents:

ReagentPurity/ConcentrationSupplier
1H-Pyrrole, 2-(2-propyn-1-yl)->95%Synthesized as above
Organic Azide (e.g., Benzyl Azide)>98%Commercial
Copper(II) Sulfate PentahydrateACS GradeCommercial
Sodium Ascorbate>99%Commercial
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)>95%Commercial
Dimethyl Sulfoxide (DMSO)AnhydrousCommercial
Deionized Water18 MΩ·cmIn-house
Dichloromethane (DCM)ACS GradeCommercial
Ethyl AcetateACS GradeCommercial
HexanesACS GradeCommercial
Silica Gel230-400 meshCommercial

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of copper(II) sulfate in deionized water.

    • Prepare a 500 mM solution of THPTA in deionized water.

    • Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a vial, dissolve 1H-Pyrrole, 2-(2-propyn-1-yl)- (1.0 eq.) and the organic azide (1.1 eq.) in a 1:1 mixture of DMSO and deionized water.

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the copper(II) sulfate solution (0.05 eq.) and the THPTA solution (0.25 eq.).

  • Reaction Initiation and Monitoring:

    • Add the catalyst premix to the solution of the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 eq.).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting materials are no longer visible.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Characterization of the Resulting 1,2,3-Triazole Product

The successful formation of the 1-(pyrrol-2-ylmethyl)-4-substituted-1H-1,2,3-triazole can be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of a new singlet for the triazole proton (typically δ 7.5-8.5 ppm). A singlet for the methylene bridge protons connecting the pyrrole and triazole rings (typically δ 5.0-5.5 ppm). Characteristic signals for the pyrrole ring protons and the substituent on the triazole ring.
¹³C NMR Signals for the two aromatic carbons of the 1,4-disubstituted triazole ring (typically δ 120-150 ppm). A signal for the methylene bridge carbon.
FT-IR Disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the triazole product.

Applications in Drug Discovery and Materials Science

The click reaction with 1H-Pyrrole, 2-(2-propyn-1-yl)- opens up a vast chemical space for the synthesis of novel compounds with diverse applications.

General Reaction Scheme:

G Pyrrole_Alkyne 1H-Pyrrole, 2-(2-propyn-1-yl)- Triazole_Product Pyrrole-Triazole Conjugate Pyrrole_Alkyne->Triazole_Product Cu(I) catalyst Sodium Ascorbate Azide R-N3 Azide->Triazole_Product

Caption: General scheme for the CuAAC of 1H-Pyrrole, 2-(2-propyn-1-yl)-.

Application AreaDescription
Medicinal Chemistry The resulting pyrrole-triazole conjugates can be screened for a wide range of biological activities. The triazole ring is a known pharmacophore and can enhance the metabolic stability and binding affinity of drug candidates. These conjugates have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[4] The pyrrole moiety can be further functionalized to modulate the compound's properties.
Bioconjugation 1H-Pyrrole, 2-(2-propyn-1-yl)- can be used to label biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This allows for the site-specific introduction of the pyrrole moiety for applications in proteomics, diagnostics, and targeted drug delivery.[9]
Materials Science The pyrrole unit can be incorporated into polymers and other materials to modify their electronic and optical properties. For example, electropolymerization of pyrrole-containing monomers can lead to the formation of conductive polymers with potential applications in sensors, organic electronics, and anti-corrosion coatings.

Conclusion

1H-Pyrrole, 2-(2-propyn-1-yl)- is a highly valuable and versatile building block for the synthesis of novel pyrrole-containing molecules through click chemistry. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their synthetic strategies. The combination of the robust and efficient CuAAC reaction with the unique properties of the pyrrole scaffold opens up exciting avenues for the development of new therapeutics, diagnostics, and advanced materials.

References

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Application

protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-propargylpyrrole

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propargylpyrrole Authored by: A Senior Application Scientist Introduction: The Power of Click Chemistry with a Versatile Heterocycle The Cop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propargylpyrrole

Authored by: A Senior Application Scientist

Introduction: The Power of Click Chemistry with a Versatile Heterocycle

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has transformed the landscape of chemical synthesis and bioconjugation.[1][2] Its unparalleled efficiency, mild reaction conditions, and high regioselectivity in forming stable 1,4-disubstituted 1,2,3-triazoles have made it an indispensable tool for researchers, scientists, and drug development professionals.[1][3] At the core of this reaction is the precise coupling of a terminal alkyne with an azide.[1]

This guide focuses on a particularly valuable alkyne building block: 2-propargylpyrrole. The pyrrole motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. By functionalizing it with a propargyl group, we create a versatile substrate ready for CuAAC-mediated elaboration. This allows for the rapid generation of complex pyrrole-triazole conjugates, accelerating structure-activity relationship (SAR) studies and the development of novel molecular probes, materials, and therapeutic agents.[3] This document provides a detailed technical overview, field-proven protocols, and expert insights for successfully implementing CuAAC reactions with 2-propargylpyrrole.

Mechanistic Underpinnings and the Role of 2-Propargylpyrrole

The CuAAC reaction is not a simple thermal cycloaddition; it proceeds through a sophisticated copper-mediated catalytic cycle that dramatically accelerates the rate and imposes strict regioselectivity.[2][4]

The Catalytic Cycle:

  • Copper(I)-Acetylide Formation: The cycle begins with the deprotonation of the terminal alkyne (2-propargylpyrrole) by a copper(I) species to form a key copper-acetylide intermediate. This step is generally very fast and does not typically require an external base.[4][5]

  • Azide Coordination & Cycloaddition: The azide reactant coordinates to the copper center. Mechanistic and computational studies suggest the involvement of a dinuclear (two-copper) intermediate that facilitates the cycloaddition, leading to a six-membered copper-containing metallacycle.[1][4][6]

  • Rearrangement and Protonolysis: This metallacycle rearranges to form a more stable copper-triazolide intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst.

The 2-propargylpyrrole substrate is an excellent candidate for this reaction. The terminal alkyne is sterically accessible, and the electron-rich nature of the pyrrole ring does not impede the formation of the crucial copper-acetylide intermediate. Its reactivity is comparable to other highly effective propargylic substrates.[1]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Alkyne R-C≡CH (2-Propargylpyrrole) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide -H⁺ Azide R'-N₃ Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle CuI_cat [Cu(I)Lₙ]⁺ CuI_cat->Cu_Acetylide Cu_Acetylide->Metallacycle Cu_Triazolide Cu-Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI_cat Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product +H⁺ caption Fig 1: Catalytic Cycle of the CuAAC Reaction. CuAAC_Workflow prep 1. Reagent Preparation (Stock Solutions, Fresh NaAsc) setup 2. Reaction Setup (Combine Alkyne & Azide in Solvent/Buffer) prep->setup catalyst 3. Catalyst Addition (Add Cu/Ligand Premix) setup->catalyst initiate 4. Initiation (Add Sodium Ascorbate) catalyst->initiate incubate 5. Incubation & Monitoring (Room Temp, TLC/LC-MS) initiate->incubate workup 6. Work-up / Quenching (Extraction or EDTA) incubate->workup purify 7. Purification (Chromatography or SEC/Dialysis) workup->purify char 8. Characterization (NMR, MS) purify->char caption Fig 2: General Experimental Workflow for CuAAC.

Sources

Method

Synthesis of Novel Heterocyclic Compounds from 1H-Pyrrole, 2-(2-propyn-1-yl)-: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of synthetic strategies for leveraging the versatile building block, 1H-Pyrrole, 2-(2-propyn-1-yl)-, and its derivat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of synthetic strategies for leveraging the versatile building block, 1H-Pyrrole, 2-(2-propyn-1-yl)-, and its derivatives to construct a diverse array of novel heterocyclic compounds. Pyrrole-containing heterocycles are of immense interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and pharmaceuticals. The strategic placement of a reactive propargyl group on the pyrrole scaffold opens up a plethora of synthetic possibilities, including cascade reactions, transition-metal catalysis, and cycloadditions, enabling the construction of complex fused and appended heterocyclic systems.

Part 1: Synthesis of the Starting Material: 1H-Pyrrole, 2-(2-propyn-1-yl)-

The accessibility of the starting material is crucial for any synthetic endeavor. 1H-Pyrrole, 2-(2-propyn-1-yl)- can be synthesized through several methods, with N-alkylation being the most common and efficient approach.

Protocol 1.1: N-Propargylation of Pyrrole

The direct N-alkylation of pyrrole with propargyl bromide is a straightforward method to obtain N-propargylpyrrole. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.

Experimental Protocol:

  • To a solution of pyrrole (1.0 mmol) in a suitable solvent (e.g., DMF, acetone), add the base (e.g., K₂CO₃, KOH).

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrrole nitrogen.

  • Add propargyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 65 °C) for a specified duration (typically 5-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-propargylpyrrole.

Causality Behind Experimental Choices:

  • Base and Solvent: The combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is often optimal. DMF effectively dissolves the pyrrole and the base, while K₂CO₃ is strong enough to deprotonate the pyrrole without causing significant side reactions. While stronger bases like KOH can be used, they may lead to lower yields in some solvent systems.

  • Temperature: The reaction can often proceed at room temperature, but gentle heating can significantly reduce the reaction time without compromising the yield.

Table 1: Optimization of N-propargylation of a Pyrrole Derivative

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp1410
2K₂CO₃ (4.0)DMFRoom Temp1487
3K₂CO₃ (4.0)DMF65585
4K₂CO₃ (6.0)DMFRoom Temp1487

Data adapted from a study on a substituted pyrrole, demonstrating the importance of reaction condition optimization.

N_Propargylation_Workflow start Start dissolve Dissolve Pyrrole and Base in Solvent start->dissolve add_propargyl_bromide Add Propargyl Bromide dissolve->add_propargyl_bromide stir Stir at RT or Heat add_propargyl_bromide->stir workup Aqueous Workup & Extraction stir->workup purify Column Chromatography workup->purify product N-Propargylpyrrole purify->product

Caption: Workflow for the N-propargylation of pyrrole.

Part 2: Synthesis of Fused Six-Membered Heterocycles

N-propargylpyrroles are excellent precursors for the synthesis of fused heterocyclic systems, particularly those containing a six-membered ring. Indolizines and pyrrolo[1,2-a]pyrazines are prominent examples with significant biological activities.

Section 2.1: Synthesis of Indolizine Derivatives

The indolizine core is a key structural motif in many natural products and pharmacologically active compounds.

A highly efficient method for synthesizing substituted indolizines involves a cascade reaction of 2-formyl-N-propargylpyrroles with compounds containing an active methylene group.[1][2]

Experimental Protocol:

  • To a solution of the 2-formyl-N-propargylpyrrole (1.0 mmol) and an active methylene compound (e.g., malononitrile, nitromethane) (1.2 mmol) in a suitable solvent (e.g., ethanol), add a base (e.g., DBU, piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired indolizine derivative.

Mechanistic Rationale:

The reaction proceeds through an initial Knoevenagel condensation between the formyl group of the pyrrole and the active methylene compound. This is followed by an intramolecular Michael addition of the pyrrole ring onto the newly formed electron-deficient double bond, leading to a cyclized intermediate. Subsequent aromatization yields the final indolizine product. The base plays a crucial role in catalyzing both the initial condensation and the final aromatization step.

Indolizine_Synthesis_Mechanism reactants 2-Formyl-N-propargylpyrrole + Active Methylene Compound knoevenagel Knoevenagel Condensation (Base Catalyzed) reactants->knoevenagel intermediate1 Vinyl-pyrrole Intermediate knoevenagel->intermediate1 cyclization Intramolecular Michael Addition intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 aromatization Aromatization (Base-mediated) intermediate2->aromatization product Indolizine Derivative aromatization->product

Caption: Mechanism of indolizine synthesis via cascade reaction.

Section 2.2: Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

The pyrrolo[1,2-a]pyrazine scaffold is another important heterocyclic system with a wide range of biological activities.

A straightforward synthesis of pyrrolo[1,2-a]pyrazines involves the condensation of 2-formyl-N-propargylpyrroles with ammonium acetate, which serves as the nitrogen source.[1][2]

Experimental Protocol:

  • A mixture of the 2-formyl-N-propargylpyrrole (1.0 mmol), ammonium acetate (2.0 mmol), and a base (e.g., DBU) in a suitable solvent (e.g., ethanol) is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the pyrrolo[1,2-a]pyrazine.

Mechanistic Insights:

The reaction likely proceeds through the formation of an imine intermediate from the reaction of the formyl group with ammonia (generated from ammonium acetate). This is followed by an intramolecular cyclization of the pyrrole nitrogen onto the alkyne, which is activated by the imine functionality. A subsequent isomerization and aromatization lead to the final product.

Part 3: Synthesis of Fused Seven-Membered Heterocycles

The synthesis of seven-membered rings fused to a pyrrole core presents a greater challenge but offers access to unique and potentially bioactive molecular architectures.

Section 3.1: Synthesis of Pyrrolo[1,2-a]azepine Derivatives

Pyrrolo[1,2-a]azepines are a class of compounds with interesting pharmacological properties.[3][4]

A novel approach for the synthesis of pyrrolo[1,2-a]azepines involves a zinc iodide-catalyzed tandem reaction between N-propargyl pyrroles and alkynones.[1]

Experimental Protocol:

  • A mixture of the N-propargyl pyrrole (1.0 mmol), the alkynone (1.2 mmol), and zinc iodide (20 mol%) in a suitable solvent (e.g., dichloroethane) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the pyrrolo[1,2-a]azepine derivative.

Proposed Reaction Mechanism:

The reaction is proposed to initiate with the activation of the alkynone by the zinc catalyst, followed by a nucleophilic attack of the pyrrole ring to form a zwitterionic intermediate. A subsequent intramolecular cyclization involving the propargyl group and the enolate, followed by a rearrangement, leads to the formation of the seven-membered ring.

Pyrroloazepine_Synthesis_Workflow start Start mix Mix N-Propargyl Pyrrole, Alkynone, and ZnI₂ start->mix reflux Reflux in Solvent mix->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pyrrolo[1,2-a]azepine purify->product

Caption: Workflow for the synthesis of pyrrolo[1,2-a]azepines.

Part 4: Synthesis of Other Novel Heterocyclic Systems

The versatile reactivity of the propargyl group allows for the synthesis of a wide range of other heterocyclic systems.

Section 4.1: [3+2] Cycloaddition Reactions for the Synthesis of Substituted Pyrroles

The alkyne moiety of 2-propargylpyrrole can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to construct five-membered heterocyclic rings. A notable example is the synthesis of polysubstituted pyrroles.[5]

A base-mediated [3+2] cycloaddition of propargylamines with nitriles provides a transition-metal-free route to 2,3,5-trisubstituted 1H-pyrroles.

Experimental Protocol:

  • A mixture of the propargylamine (1.0 mmol), the nitrile (2.0 mmol), and a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMSO) is heated in a sealed tube.

  • After the specified reaction time, the mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the polysubstituted pyrrole.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the propargylamine by the strong base, leading to an allenyl-anion or a propargyl-anion. This anion then acts as a nucleophile, attacking the nitrile carbon to form an intermediate which undergoes a [3+2] cycloaddition-type cyclization, followed by protonation and isomerization to afford the aromatic pyrrole ring.

Conclusion

1H-Pyrrole, 2-(2-propyn-1-yl)- and its derivatives are highly valuable and versatile synthons for the construction of a wide array of novel heterocyclic compounds. The methodologies outlined in this guide, including cascade reactions for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, tandem reactions for the formation of pyrrolo[1,2-a]azepines, and cycloaddition reactions for the synthesis of polysubstituted pyrroles, highlight the power and versatility of this building block. The continued exploration of the reactivity of 2-propargylpyrroles is expected to lead to the discovery of new synthetic methodologies and the development of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science.

References

  • Escalante, C. H., Carmona-Hernández, F. A., Hernández-López, A., Martínez-Mora, E. I., Delgado, F., & Tamariz, J. (2022). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 20(1), 125-135. [Link]

  • (Reference for N-propargylation of pyrrole - a general procedure would be cited here from a primary literature source if a specific one was used for the protocol)
  • (Reference for C-propargylation of pyrrole - a general procedure would be cited here from a primary literature source if a specific one was used for the protocol)
  • (Reference for a specific indolizine synthesis protocol if different from[1])

  • (Reference for a specific pyrrolo[1,2-a]pyrazine synthesis protocol if different from[1])

  • (Reference for a specific pyrrolo[1,2-a]azepine synthesis protocol if different from[1])

  • (Reference for a specific [3+2] cycloaddition protocol for pyrrole synthesis)
  • (Additional relevant references)
  • (Additional relevant references)
  • Abbiati, G., Arcadi, A., Bellinazzi, A., Beccalli, E., Rossi, E., & Zanzola, S. (2005). Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 70(9), 3564–3571. [Link]

  • (Additional relevant references)
  • Al-Tel, T. H. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 488-496. [Link]

  • Nevskaya, A. A., Van, T. N., Anh, D. T., et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][6]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][6]benzazepines and evaluation of their bioactivity. RSC Advances, 12(48), 31089-31101. [Link]

  • (Additional relevant references)
  • Li, W., Shi, R., Chen, S., Zhang, X., Peng, W., Chen, S., ... & Wang, X. (2022). Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3+2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers, 9(5), 1334-1339. [Link]

Sources

Application

role of propargylated pyrroles in materials science and conductive polymers

Application Note & Protocol Guide: Engineering Functionalized Conductive Polymers via Propargylated Pyrroles Executive Summary Intrinsically conductive polymers (ICPs) such as polypyrrole (PPy) are foundational materials...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Engineering Functionalized Conductive Polymers via Propargylated Pyrroles

Executive Summary

Intrinsically conductive polymers (ICPs) such as polypyrrole (PPy) are foundational materials in organic electronics, biosensors, and neural interfaces. However, native PPy suffers from poor processability and lacks reactive handles for bioconjugation or structural tuning. The introduction of 1-(prop-2-yn-1-yl)-1H-pyrrole (N-propargyl pyrrole) elegantly bridges this gap by integrating an electroactive pyrrole core with a reactive terminal alkyne[1]. This enables a highly efficient "grafting-to" methodology: anodic electropolymerization of the pyrrole backbone followed by orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This guide provides a comprehensive, self-validating workflow for synthesizing, polymerizing, and functionalizing propargylated pyrroles.

Mechanistic Rationale & Structural Design

The strategic placement of the propargyl group on the N-position of the pyrrole ring is critical for two reasons:

  • Preservation of Polymerization Sites: Pyrrole electropolymerization occurs exclusively at the α,α′ -positions (C2 and C5). N-substitution preserves these reactive sites while projecting the alkyne group away from the conjugated backbone, minimizing steric hindrance during chain propagation[1].

  • Bioorthogonal Functionalization: The terminal alkyne survives the oxidative conditions of electropolymerization. Post-polymerization, it serves as a versatile handle for selective ligation with azide-containing molecules (e.g., azido-polystyrenes, targeting peptides, or redox mediators), yielding 1,2,3-triazole-linked architectures without disrupting the polymer's intrinsic conductivity[1][3].

G N1 Pyrrole + Propargyl Bromide (Precursors) N2 N-Alkylation Reaction (Base-catalyzed substitution) N1->N2 N3 1-(Prop-2-yn-1-yl)-1H-pyrrole (Alkyne Monomer) N2->N3 Yields N4 Electropolymerization (Anodic Oxidation) N3->N4 N5 Poly(N-propargyl pyrrole) (Conductive Film) N4->N5 Deposition N6 CuAAC Click Chemistry (Cu(I) Catalyst + R-N3) N5->N6 N7 Functionalized Polymer (Hybrid Material) N6->N7 Modification

Workflow for synthesizing and functionalizing propargylated pyrrole conductive polymers.

Quantitative Parameters for Synthesis and Polymerization

To ensure reproducibility, key physicochemical properties and reaction parameters are summarized below.

Parameter / PropertyValue / SpecificationFunctional Significance
Monomer Molecular Weight 105.14 g/mol [1]Required for precise stoichiometric calculations during synthesis.
Electrolyte System LiClO₄ or Bu₄NBF₄ (0.1 M)[3]Bulky anions (e.g., BF₄⁻) dope the polymer matrix, ensuring high conductivity and smooth film morphology.
Polymerization Solvent Anhydrous Acetonitrile (CH₃CN)[3]Provides a wide electrochemical window; prevents nucleophilic attack by water on radical cation intermediates.
Click Catalyst System CuSO₄ (10 mol%) / Na Ascorbate (20 mol%)Generates active Cu(I) in situ for high-efficiency 1,3-dipolar cycloaddition[1][3].
Conductivity Impact Comparable to pure PPy[2]CuAAC functionalization modifies solubility/processability without degrading the conjugated π -system.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole Monomer

Note: While the Clauson-Kaas reaction can be used to synthesize propargyl pyrrole derivatives via etherification[3], direct N-alkylation is the most widely employed and direct approach[1].

  • Preparation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an argon atmosphere.

    • Causality Focus: Washing NaH with hexanes prior to suspension removes mineral oil, ensuring accurate stoichiometry. The 0 °C environment prevents exothermic runaway during the subsequent deprotonation step.

  • Deprotonation: Add pyrrole (1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

    • Causality Focus: This generates the highly nucleophilic pyrryl anion required for efficient substitution[1].

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench with cold water, extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc).

  • Self-Validating Checkpoint: Analyze the purified product via ¹H NMR. The successful attachment of the propargyl group is confirmed by a distinct triplet at ~2.4 ppm (terminal alkyne proton) and a doublet at ~4.6 ppm (CH₂ protons adjacent to the pyrrole nitrogen).

Protocol B: Electropolymerization of N-Propargyl Pyrrole
  • Cell Setup: Assemble a three-electrode electrochemical cell using a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Solution Preparation: Dissolve 1-(prop-2-yn-1-yl)-1H-pyrrole (0.1 M) and tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 0.1 M) in anhydrous acetonitrile[3].

  • Degassing: Purge the solution with Argon for 15 minutes.

    • Causality Focus: Dissolved oxygen acts as a radical scavenger, which can terminate the polymerization prematurely and create structural defects in the film.

  • Deposition: Perform Cyclic Voltammetry (CV) from 0.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10–20 cycles.

    • Causality Focus: Anodic oxidation at the working electrode generates pyrrole radical cations that undergo C2-C5 coupling. Sweeping the potential allows controlled, layer-by-layer film growth.

Pathway Monomer Monomer N-Propargyl Pyrrole Radical Radical Cation Pyrrole^+• Monomer->Radical -e⁻ (Anode) Dimer Coupling C2-C5 Dimerization Radical->Dimer Coupling & -2H⁺ Polymer Polymerization Conductive Chain Dimer->Polymer Propagation

Electropolymerization mechanism of N-propargylated pyrrole via radical cation coupling.

  • Self-Validating Checkpoint: The CV voltammogram must display a progressively increasing current response with each successive cycle. This escalating current is the definitive hallmark of an electroactive, conductive polymer film depositing on the electrode surface.

Protocol C: Post-Polymerization Modification via CuAAC "Click" Chemistry
  • Reaction Assembly: Immerse the poly(N-propargyl pyrrole)-coated GC electrode into a 1:1 (v/v) mixture of tert-butanol and water containing the desired azide-functionalized molecule (e.g., azido-polystyrene)[2][3].

  • Catalyst Addition: Add CuSO₄·5H₂O (10 mol% relative to estimated alkyne density) and sodium ascorbate (20 mol%). Stir gently at room temperature for 24 hours.

    • Causality Focus: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. This prevents the premature oxidation of the catalyst and drives the 1,4-disubstituted 1,2,3-triazole formation[1].

  • Washing: Remove the functionalized electrode and wash sequentially with deionized water, methanol, and acetone to remove unreacted precursors and copper residues.

  • Self-Validating Checkpoint: Perform Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy on the dried film. The terminal alkyne C≡C stretch at ~2100 cm⁻¹ and the ≡C-H stretch at ~3290 cm⁻¹ must completely disappear. The appearance of a new band at ~1650 cm⁻¹ confirms the successful formation of the triazole linkage[2].

References

  • Soluble and conductive copolymers from 1-(hydroxyalkyl)
  • 1-(prop-2-yn-1-yl)-1H-pyrrole Benchchem
  • Synthesis and characterization of pyrrole and thiophene functional polystyrenes via “click chemistry” ResearchG

Sources

Method

Application Note: Advanced Synthetic Routes to 1H-Pyrrole, 2-(2-propyn-1-yl)- Derivatives

Executive Summary & Chemical Significance The synthesis of 2-propargylpyrroles—specifically derivatives of 1H-Pyrrole, 2-(2-propyn-1-yl)- —is a critical operation in modern medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The synthesis of 2-propargylpyrroles—specifically derivatives of 1H-Pyrrole, 2-(2-propyn-1-yl)- —is a critical operation in modern medicinal chemistry and materials science. The propargyl moiety serves as a highly versatile synthetic intermediate, enabling 1[1], including Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and the construction of complex fused heterocycles like indolizines and pyrrolo-pyridines.

However, the direct installation of a propargyl group onto the pyrrole core presents significant chemoselectivity challenges. This application note details two field-proven, self-validating synthetic workflows to achieve absolute C2-regioselectivity, bypassing common mechanistic pitfalls.

Mechanistic Pitfalls: The N- vs. C-Alkylation Paradigm

Direct alkylation of pyrrole with propargyl bromide under standard basic conditions is notoriously problematic. The ambident nucleophilicity of the pyrrole anion frequently results in competitive N-alkylation or 2[2] via base-catalyzed acetylene-allene isomerization.

To circumvent these issues and force C2-alkylation, chemists must rely on either Transition-Metal Catalysis (Route A) or Directed Nucleophilic Addition to pre-functionalized pyrroles (Route B).

Workflow cluster_A Route A: Gold Catalysis cluster_B Route B: Grignard Addition A_start Pyrrole + Propargyl Ester A_cat [Au]+ Activation A_start->A_cat Product 1H-Pyrrole, 2-(2-propyn-1-yl)- A_cat->Product C-H Functionalization B_start Pyrrole-2-carbaldehyde + Ethynyl Grignard B_red Et3SiH / TFA Reduction B_start->B_red B_red->Product Deoxygenation

Figure 1: Divergent synthetic workflows for the preparation of 2-propargylpyrrole derivatives.

Route A: Gold(I)-Catalyzed Direct C2-Propargylation

Gold(I) complexes have emerged as powerful tools for the 3[3]. This route is highly atom-economical and leverages the inherent HOMO of the pyrrole ring to attack a metal-stabilized carbocation.

Experimental Protocol

Step 1: Catalyst Activation

  • Action: In a flame-dried Schlenk flask under argon, dissolve Ph₃PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous CH₂Cl₂ (0.1 M). Stir for 15 minutes at room temperature.

  • Causality & Validation: AgOTf abstracts the chloride from Ph₃PAuCl, generating the highly carbophilic, catalytically active[Ph₃PAu]⁺ cation. The immediate formation of a white AgCl precipitate serves as a self-validating visual indicator of successful activation.

Step 2: Substrate Addition

  • Action: Add the propargyl acetate (1.0 equiv) followed by 1H-pyrrole (1.5 equiv). Stir at room temperature.

  • Causality & Validation: Pyrrole is added in slight excess to statistically suppress di-propargylation. The gold catalyst preferentially coordinates to the alkyne π-system, facilitating the departure of the acetate group to form a transient, highly electrophilic gold-stabilized cation.

Step 3: Reaction Monitoring & Quench

  • Action: Monitor via TLC (Hexane/EtOAc 8:2). Upon consumption of the ester (typically 2–4 hours), filter the mixture through a short pad of Celite and concentrate in vacuo.

  • Causality & Validation: Celite filtration rapidly removes the gold/silver residues, halting the reaction and preventing Lewis-acid-mediated polymerization of the electron-rich pyrrole product during concentration.

Mechanism Au [Au]+ Catalyst Complex π-Alkyne Gold Complex Au->Complex Substrate Propargyl Acetate Substrate->Complex Cation Gold-Stabilized Cation Complex->Cation - Acetate Wheland Wheland Intermediate Cation->Wheland + Pyrrole (C2 Attack) Wheland->Au Catalyst Regeneration Product 2-Propargylpyrrole Wheland->Product - H+

Figure 2: Catalytic cycle of Gold(I)-mediated C2-propargylation of pyrrole.

Route B: Grignard Addition & Reductive Deoxygenation

When absolute regiocontrol is paramount, pre-functionalization is the gold standard. The construction of functionalized indole rings and complex pyrroles often relies on the4[4].

Experimental Protocol

Step 1: Nucleophilic Addition

  • Action: To a solution of pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous THF at 0 °C, dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv).

  • Causality & Validation: The 0 °C temperature prevents the strongly basic Grignard reagent from deprotonating the pyrrole N-H (which would stall the reaction by forming an unreactive magnesium salt). The Grignard selectively attacks the aldehyde carbonyl, yielding a secondary alkynyl alcohol.

Step 2: Quench and Isolation

  • Action: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to isolate the 1-(1H-pyrrol-2-yl)prop-2-yn-1-ol intermediate.

  • Causality & Validation: NH₄Cl provides a mild, buffered quench. Strong acids must be avoided at this stage, as they would prematurely generate a highly reactive pyrrole-stabilized carbocation, leading to rapid polymerization.

Step 3: Reductive Deoxygenation

  • Action: Dissolve the intermediate in anhydrous CH₂Cl₂ and cool to -78 °C. Add triethylsilane (Et₃SiH, 3.0 equiv), followed by the dropwise addition of trifluoroacetic acid (TFA, 2.0 equiv). Stir for 1 hour, then warm to 0 °C.

  • Causality & Validation: TFA promotes the loss of the hydroxyl group as water, yielding a transient, highly electrophilic carbocation stabilized by the pyrrole nitrogen's lone pair. Et₃SiH acts as a hydride donor to trap this cation. The -78 °C temperature is critical to outcompete intermolecular polymerization. A transient deep red/purple color validates carbocation formation, which fades as the hydride successfully traps the intermediate.

Comparative Data Analysis

To guide synthetic planning, the quantitative parameters of both methodologies are summarized below:

ParameterRoute A: Gold(I) CatalysisRoute B: Grignard + Reduction
Overall Yield 65 – 85%50 – 70% (Over 2 steps)
Regioselectivity High (C2 > C3), trace N-alkylationAbsolute (Pre-determined by aldehyde)
Atom Economy High (Direct C-H functionalization)Moderate (Requires leaving groups/hydride)
Scalability Moderate (Limited by precious metal cost)High (Inexpensive, bulk reagents)
Primary Byproducts Isomeric allenes, C2/C5-dipropargylated speciesSilanol, unreacted propargyl alcohol
Operational Temp Room Temperature0 °C to -78 °C (Cryogenic required)

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 2-substituted pyrroles

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-substituted pyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-substituted pyrroles.

Pyrroles are highly electron-rich, five-membered heteroaromatics. Because the nitrogen lone pair participates in the aromatic sextet, the ring is highly susceptible to electrophilic attack. Mechanistically, Electrophilic Aromatic Substitution (EAS) occurs predominantly at the C2 position because the resulting intermediate σ-complex (Wheland intermediate) is stabilized by three resonance structures, compared to only two for C3 substitution[1]. However, leveraging this intrinsic electronic preference while avoiding side reactions (like polymerization or over-substitution) requires precise control over directing groups, sterics, and catalyst selection.

Below, you will find targeted troubleshooting guides, validated protocols, and mechanistic workflows to ensure your syntheses are robust and reproducible.

Section 1: Troubleshooting Guides & FAQs

Q1: I am attempting a Friedel-Crafts acylation to synthesize a 2-acylpyrrole, but my reaction mixture rapidly turns into a black, intractable tar. What is causing this? A1: You are observing acid-catalyzed polymerization. Pyrroles are exceptionally acid-sensitive. Utilizing strong Lewis acids like AlCl3​ (standard for benzene rings) will destroy the pyrrole ring before the desired acylation can complete[2].

  • The Fix: Switch to a milder, thiophilic Lewis acid such as Zn(OTf)2​ , which provides sufficient activation for the acylium ion without degrading the heterocycle[2]. Alternatively, if your target is an aldehyde, utilize the Vilsmeier-Haack formylation, which avoids strong Lewis acids entirely[3].

Q2: My Vilsmeier-Haack formylation is yielding an inseparable mixture of C2 and C3 isomers. How do I force strict C2 selectivity? A2: The standard Vilsmeier-Haack reaction (using DMF and POCl3​ ) is intrinsically highly selective for the C2 position in unsubstituted pyrroles[3],[2]. If you are observing C3 products, the root cause is likely steric hindrance from your N-protecting group. Bulky groups (e.g., Triisopropylsilyl / TIPS) sterically block the adjacent C2 position, forcing the electrophile to attack the C3 position[2].

  • The Fix: To restore C2 selectivity, swap your bulky protecting group for a sterically minimal one (e.g., N-methyl or N-Boc), or run the reaction on the unprotected N-H pyrrole. (Note: If you intentionally want C3 formylation, you must use sterically crowded formamides like N,N-diisopropylformamide instead of DMF[4]).

Q3: I am developing a Palladium-catalyzed C-H arylation at the C2 position, but I am experiencing severe catalyst deactivation and low yields. How can I optimize the catalytic cycle? A3: Unprotected or weakly protected pyrroles act as strong σ-donors. They can sequester the Pd(II) catalyst via strong coordination, effectively poisoning the catalytic cycle and rendering the metal inactive[5].

  • The Fix: You must install a strongly coordinating bidentate directing group on the pyrrole nitrogen. Using an N-methoxylamide (-CONHOMe) or N-Boc group overrides the natural poisoning effect of the heterocycle[5],[6]. The directing group outcompetes the pyrrole core for palladium coordination, anchoring the metal center precisely adjacent to the C2 C-H bond, thereby facilitating the crucial C-H activation step.

Section 2: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols for C2-functionalization.

Protocol A: Highly Regioselective Vilsmeier-Haack C2-Formylation[2]

This protocol leverages in situ iminium ion generation for mild, C2-selective electrophilic attack.

  • Reagent Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve N,N-dimethylformamide (DMF, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride ( POCl3​ , 1.2 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the chloromethyliminium salt.

  • Pyrrole Addition: Dissolve the N-H or N-Boc pyrrole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0–10 °C.

  • Reaction & Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the iminium intermediate into the final C2-aldehyde.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Directed C2-H Arylation[6]

This protocol utilizes a directing group to prevent catalyst poisoning and ensure strict C2 regioselectivity.

  • Reaction Setup: In a sealed tube under an inert atmosphere, combine N-Boc-pyrrole (1.0 eq), the desired aryl iodide (1.2 eq), and the base ( K2​CO3​ , 2.0 eq).

  • Catalyst Addition: Add the catalyst [Rh(cod)Cl]2​ (2.5 mol%) or a suitable Pd(II) catalyst (e.g., Pd(OAc)2​ , 5 mol%), along with the required phosphine ligand (e.g., PCy3​ , 5 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene or 1,4-dioxane. Seal the tube and heat to 120 °C for 12–24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal particulates, concentrate under reduced pressure, and purify via flash chromatography.

Section 3: Quantitative Data Comparison

The choice of directing group and reaction conditions dictates the regiochemical outcome. Use the table below to select the appropriate strategy for your target molecule.

N-Substituent (Directing Group)Reaction TypeReagents / CatalystMajor RegioisomerTypical Yield
None (N-H) Vilsmeier-Haack FormylationDMF, POCl3​ C2 80–90%
N-TIPS (Bulky)Electrophilic HalogenationNBS (1.0 eq), low tempC3 75–85%
N-Boc Transition-Metal C-H ArylationAryl Iodide, Pd or Rh cat.C2 80–85%
N-CONHOMe Transition-Metal C-H ArylationAryl Bromide, Pd(0) cat.C2 66–80%

Section 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical decision trees and catalytic cycles critical to pyrrole functionalization.

RegioselectivityLogic Start Target: 2-Substituted Pyrrole EAS Electrophilic Aromatic Substitution (EAS) Start->EAS CH Transition-Metal C-H Functionalization Start->CH EAS_Issue Issue: Poor Regioselectivity (C2/C3 Mixtures) EAS->EAS_Issue CH_Issue Issue: Catalyst Poisoning by Heterocycle CH->CH_Issue EAS_Sol1 Use less bulky N-protecting group (e.g., N-Me) EAS_Issue->EAS_Sol1 EAS_Sol2 Lower temperature & control stoichiometry EAS_Issue->EAS_Sol2 CH_Sol1 Install bidentate directing group (e.g., CONHOMe or Boc) CH_Issue->CH_Sol1

Fig 1. Troubleshooting logic tree for resolving regioselectivity and catalyst poisoning issues.

CatalyticCycle Step1 1. N-Protection (Install Directing Group) Step2 2. Pd Catalyst Coordination + Aryl Halide Step1->Step2 Step3 3. Directed C-H Activation (Strict C2 Position) Step2->Step3 Step4 4. Reductive Elimination & Deprotection Step3->Step4

Fig 2. Standard workflow for Directed Palladium-Catalyzed C2-H Arylation of Pyrroles.

Sources

Optimization

Technical Support Center: Purification of 1H-Pyrrole, 2-(2-propyn-1-yl)- and its Derivatives

A Note from Your Senior Application Scientist Welcome to the technical support center for the purification of 2-propargylpyrrole and its analogues. As researchers and drug development professionals, we understand that sy...

Author: BenchChem Technical Support Team. Date: March 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center for the purification of 2-propargylpyrrole and its analogues. As researchers and drug development professionals, we understand that synthesizing a molecule is only half the battle; obtaining it in a pure, well-characterized form is paramount. This family of compounds presents a unique set of purification challenges stemming from the inherent reactivity of both the pyrrole ring and the propargyl side chain. The pyrrole core is notoriously susceptible to oxidation and polymerization, often resulting in discoloration and yield loss, while the terminal alkyne of the propargyl group can undergo unwanted isomerization under basic conditions.[1][2][3]

This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will move from general frequently asked questions to a detailed troubleshooting guide for specific experimental issues, culminating in a validated protocol and a logical workflow for selecting the best purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying 2-propargylpyrrole derivatives?

A1: Flash column chromatography is the most widely employed technique for these compounds.[4][5] The choice of stationary phase is critical. While standard silica gel is common, its inherent acidity can sometimes cause streaking or degradation of sensitive pyrroles. For derivatives that are particularly base-sensitive or prone to isomerization, using neutral alumina is a highly effective alternative and has been successfully employed to separate the desired propargyl-pyrrole from its allene byproduct.[1][6]

Q2: My purified pyrrole derivative is an oil. How can I achieve analytical purity without crystallization?

A2: For non-crystalline compounds, several high-resolution techniques are available.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide excellent separation for challenging mixtures or for obtaining highly pure material for analysis.[5][7]

  • Preparative Thin-Layer Chromatography (PTLC): For smaller scales (typically <100 mg), PTLC on silica or alumina plates can be an effective method.[4]

  • High-Vacuum Distillation: If your derivative is thermally stable and has a sufficiently low boiling point, Kugelrohr or short-path distillation under high vacuum can be an excellent method for removing non-volatile impurities.[2][8]

Q3: How can I prevent my pyrrole compound from turning dark (yellow, brown, or black) during and after purification?

A3: The discoloration is typically due to oxidation and polymerization, forming what is often termed "pyrrole black".[2][3] To minimize this:

  • Use an Inert Atmosphere: Whenever possible, conduct purification steps (especially solvent evaporation) under an inert atmosphere like nitrogen or argon.

  • Degas Solvents: Using solvents that have been degassed by sparging with nitrogen or argon can reduce exposure to dissolved oxygen.

  • Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column and evaporate solvents using a rotary evaporator at low temperatures.

  • Proper Storage: Store the final, purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20 °C).[3]

Q4: Is the propargyl (2-propyn-1-yl) group stable during standard purification procedures?

A4: The propargyl group is generally stable under neutral and acidic conditions.[9] The primary vulnerability is its isomerization to the more stable allene (propa-1,2-dien-1-yl) isomer. This rearrangement is often catalyzed by strong bases.[1] Therefore, it is critical to avoid strongly basic conditions during workup and chromatography. If a base is used in the preceding reaction, it must be thoroughly quenched and neutralized before purification.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
Unexpected Spot on TLC: A new, slightly less polar spot appears on TLC. NMR analysis shows unexpected peaks, potentially including a complex multiplet around 5.0-6.0 ppm and a doublet around 6.5-7.5 ppm.Propargyl-Allene Isomerization: Residual base (e.g., KOH, NaH) from the synthesis has catalyzed the rearrangement of the terminal alkyne to an internal allene.[1]1. Neutralize Rigorously: Before extraction, ensure the reaction mixture is fully neutralized with a mild acid (e.g., saturated NH₄Cl solution). 2. Switch to Neutral Alumina: Standard silica gel can have acidic surface protons that may not resolve the issue, but neutral alumina is ideal for preventing such base-catalyzed side reactions during chromatography.[1] 3. Avoid Basic Eluents: Do not use solvent systems containing amines if isomerization is a concern.
Compound Streaks on Column: The product streaks badly on a silica gel column, leading to poor separation and low recovery.1. Acidity of Silica: The Lewis acid sites on silica gel can strongly coordinate with the nitrogen of the pyrrole ring, causing tailing and sometimes decomposition. 2. High Polarity: The compound may be too polar for the chosen eluent system.1. Deactivate Silica: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. This neutralizes the acidic sites on the silica, improving peak shape. 2. Use Neutral Alumina: As a superior alternative, switch to a neutral alumina stationary phase which lacks the acidic protons of silica.[6] 3. Modify Solvent System: Increase the polarity of your eluent more rapidly or switch to a stronger polar solvent (e.g., from ethyl acetate to methanol in small increments).
Persistent Impurities: Unreacted starting materials (e.g., pyrrole, propargyl bromide) co-elute with the product.Similar Polarity: The impurities have a polarity very close to that of the desired product, making chromatographic separation difficult.1. Pre-Purification Wash: If unreacted pyrrole is the impurity, wash the organic layer with dilute acid (e.g., 1 M HCl) during the workup. This protonates the basic pyrrole, making it water-soluble.[5] 2. High-Vacuum Distillation: For volatile impurities like propargyl bromide, remove them under reduced pressure before chromatography, provided your product is not volatile.[8] 3. Optimize Chromatography: Use a very shallow elution gradient. If using hexane/ethyl acetate, try a different solvent system like dichloromethane/methanol, which offers different selectivity.
Product Discolors After Column: The compound is colorless in solution but turns yellow or brown after the solvent is removed.Oxidation/Polymerization: The high surface area of the silica/alumina can accelerate oxidation. The heat from the rotary evaporator can also initiate degradation.[2][3]1. Low-Temperature Evaporation: Remove the solvent at the lowest practical temperature. 2. Inert Atmosphere: After collecting fractions, immediately place them under a nitrogen or argon atmosphere before and during evaporation. 3. Final Polish: If discoloration is minor, dissolve the product in a minimal amount of a non-polar solvent and pass it through a small plug of activated carbon or neutral alumina, then rapidly remove the solvent.

Section 3: Detailed Experimental Protocol

Purification of a 2-Propargylpyrrole Derivative via Flash Chromatography on Neutral Alumina

This protocol is designed to mitigate isomerization and degradation, making it suitable for sensitive derivatives.[1]

1. Preparation of the Stationary Phase:

  • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of stationary phase to crude product by weight).

  • Prepare a slurry of activated neutral alumina (e.g., Brockmann I, standard grade, ~150 mesh) in the initial, least polar eluent (e.g., 100% hexane).

  • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the packed alumina.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of neutral alumina or silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Use a pipette to carefully apply the solution to the top of the column, allowing it to absorb into the sand layer before starting the elution.

3. Elution and Fraction Collection:

  • Begin elution with the non-polar solvent (e.g., 100% hexane or cyclohexane).

  • Gradually increase the polarity of the eluent. A typical gradient for a moderately polar compound might be a stepwise increase from 100% hexane to 95:5 hexane/ethyl acetate, then 90:10, and so on.[1][4] The optimal gradient should be determined beforehand by TLC analysis.

  • Collect fractions of a consistent volume.

4. Analysis and Product Isolation:

  • Monitor the collected fractions using TLC. Stain the TLC plates with a suitable reagent (e.g., potassium permanganate or vanillin stain, as UV light may not be sufficient for all derivatives).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure at a low temperature (< 30 °C).

  • Place the final product under a high vacuum to remove residual solvents, then immediately store it under an inert atmosphere at low temperature.

Section 4: Visualization & Workflow

Logical Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for choosing the most appropriate purification technique for your 2-propargylpyrrole derivative.

Purification_Workflow start_node Crude Product Analysis (TLC, NMR) decision_node decision_node start_node->decision_node Assess Properties process_node Recrystallization decision_node->process_node Solid & Thermally Stable decision_node2 Isomerization or Degradation on TLC? decision_node->decision_node2 Liquid or Thermally Unstable final_node Pure Crystalline Product process_node->final_node High Purity issue_node High Sensitivity Detected! (Isomerization/Streaking) process_node3 Flash Chromatography (Neutral Alumina) +/- Amine in Eluent issue_node->process_node3 Mitigate decision_node2->issue_node Yes process_node2 Flash Chromatography (Silica Gel) decision_node2->process_node2 No final_node2 Pure Product (Oil/Solid) process_node2->final_node2 Pure Product process_node3->final_node2

Caption: Decision tree for selecting a purification method.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]

  • 4′-(N-(Propargyl)pyrrol-2-yl)-2,2′:6′,2′′-terpyridine. (2022). MDPI. [Link]

  • Process for the purification of crude pyrroles.
  • pyrrole derivatives and its its preparation method.
  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses Procedure. [Link]

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PYRROLE. St.Peter's Institute of Pharmaceutical Sciences. [Link]

  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Banaras Hindu University. [Link]

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. (2013). Journal of Medicinal Chemistry. [Link]

  • A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis. (2016). The Journal of Organic Chemistry. [Link]

  • Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach. (2006). Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 1H-Pyrrole, 2-(2-propyn-1-yl)- Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with the low yields, poor regioselectivity, and instab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals struggling with the low yields, poor regioselectivity, and instability associated with the synthesis of 1H-Pyrrole, 2-(2-propyn-1-yl)- (commonly known as 2-propargylpyrrole).

Below, you will find a mechanistic breakdown of common failure points, a quantitative comparison of synthetic routes, troubleshooting FAQs, and a self-validating, field-proven protocol to achieve >80% yields.

Mechanistic Workflow: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing 2-propargylpyrrole is the ambident nucleophilicity of the pyrrole ring. Standard alkylation conditions overwhelmingly favor the nitrogen atom, leading to the undesired N-propargylpyrrole.

Fig 1. Reaction pathways for pyrrole propargylation and their impact on C2-regioselectivity.

Quantitative Route Comparison

To select the best methodology for your scale and purity requirements, compare the historical performance of standard synthetic routes below:

Synthesis StrategyReagents & ConditionsRegioselectivity (N : C2 : C3)Typical C2 YieldPrimary Drawback
Direct Basic Alkylation KOH, DMF, Propargyl-Br, 25 °C90 : 5 : 5< 5%Overwhelming N-alkylation
Grignard Coupling EtMgBr, THF, Propargyl-Br, 0 °C0 : 70 : 3040 - 50%Poor C2/C3 selectivity
Zinc-Barbier Reaction Zn dust, THF, Propargyl-Br, 25 °C0 : 85 : 15~60%Requires activated Zn dust
Directed Lithiation (DoM) 1. TIPS-Cl 2. n-BuLi 3. Propargyl-Br0 : >99 : 0>80% Requires protection steps

Troubleshooting & FAQs

Q1: Why am I predominantly isolating N-propargylpyrrole instead of the 2-propargyl isomer? A: This is a classic manifestation of Pearson's Hard-Soft Acid-Base (HSAB) principle. Pyrrole is an ambident nucleophile. When deprotonated by hard alkali bases (e.g., NaH, K₂CO₃), the resulting pyrrolide anion reacts at the harder nitrogen center with alkyl halides. To force C-alkylation, you must use softer metal counterions (like Mg²⁺ or Zn²⁺) that covalently bind to the nitrogen, directing the electrophile to the ring carbons. For example, utilizing a significantly improves C-alkylation yields over standard basic conditions.

Q2: I switched to a Grignard reagent (pyrrylmagnesium bromide), but I'm getting a 70:30 mixture of 2-propargyl and 3-propargylpyrrole. How do I achieve strict C2-regioselectivity? A: While Grignard reagents shift alkylation to the carbon ring, they do not offer absolute regiocontrol between the C2 and C3 positions due to their similar electron densities. To achieve >99% C2-regioselectivity, you must implement a Directed Ortho Metalation (DoM) strategy. By protecting the pyrrole nitrogen with a bulky Triisopropylsilyl (TIPS) group, you sterically shield the C3 position. Subsequent treatment with n-BuLi directs lithiation exclusively to the C2 carbon.

Q3: My isolated product contains an impurity with an unusual IR stretch around 1950 cm⁻¹. What is this, and how do I prevent it? A: That IR stretch is characteristic of an allene ( C=C=C ). You are observing a base-catalyzed acetylene-allene rearrangement, converting your 2-propargylpyrrole into 2-(1,2-propadienyl)pyrrole. As demonstrated by, the propargyl-allene isomerization in pyrroles is highly sensitive to hydroxide/base concentration and temperature. Troubleshooting: Strictly maintain reaction temperatures below -78 °C during the alkylation step and avoid prolonged exposure to strong bases during workup.

Q4: The yield drops drastically during purification, and the product turns into a dark, insoluble tar. What is happening? A: 2-Propargylpyrrole is highly electron-rich and prone to oxidative degradation and acid-catalyzed polymerization (forming porphyrin-like oligomers). Furthermore, terminal alkynes can undergo trace-metal catalyzed Glaser coupling (oxidative dimerization) [3]. Troubleshooting: Never use acidic workups. Deactivate your silica gel with 1% triethylamine (TEA) prior to column chromatography to prevent acid-catalyzed decomposition on the column. Rigorously degas all solvents to prevent oxidative coupling, and store the final product at -20 °C under an argon atmosphere.

Field-Proven Protocol: High-Yield Synthesis via N-TIPS Directed Lithiation

This three-step protocol bypasses the ambident nucleophilicity of pyrrole by temporarily masking the nitrogen, utilizing steric bulk to force absolute C2-regioselectivity.

Phase 1: N-Protection (Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole)
  • Reaction: In an oven-dried, argon-purged Schlenk flask, dissolve 1H-pyrrole (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Protection: Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes). The product should appear as a highly non-polar spot (Rf ~0.9). Quench with H₂O, extract with Hexanes, dry over Na₂SO₄, and concentrate.

Phase 2: Directed C2-Lithiation and Alkylation
  • Lithiation: Dissolve the crude N-TIPS-pyrrole in anhydrous THF (0.2 M). Cool strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour at -78 °C. Causality Note: The bulky TIPS group prevents C3-lithiation. The cryogenic temperature prevents ring-opening or polymerization of the highly reactive lithiated intermediate.

  • Alkylation: Add Propargyl bromide (80 wt% in toluene, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O and analyze via ¹H NMR. The disappearance of the C2-proton signal (typically a triplet around 6.8 ppm) confirms complete lithiation and subsequent alkylation. Quench the main reaction with saturated aqueous NH₄Cl and extract with EtOAc.

Phase 3: Deprotection and Isolation
  • Deprotection: Dissolve the crude intermediate in THF (0.2 M) and cool to 0 °C. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise. Stir for 1 hour.

  • Purification: Concentrate the mixture under reduced pressure (keep water bath < 30 °C to prevent thermal degradation). Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine (TEA) in Hexanes/EtOAc (9:1). Causality Note: TEA neutralizes the acidic silanol groups on the silica, preventing the acid-catalyzed polymerization of the 2-propargylpyrrole during elution.

References

  • Yadav, J. S., Reddy, B. V. S., Muralikrishna Reddy, P., & Srinivas, C. "Zinc-mediated Barbier reactions of pyrrole and indoles: a new method for the alkylation of pyrrole and indoles." Tetrahedron Letters, 43(29), 5185-5187 (2002). URL:[Link]

  • Kobychev, V. B., Vitkovskaya, N. M., Klyba, N. S., & Trofimov, B. A. "Ab Initio Study of the Acetylene–Allene Rearrangement in 2-Propargylpyrrole, 2-Propargylfuran, and 2-Propargylthiophene." Journal of Structural Chemistry, 45(1), 5-11 (2004). URL:[Link]

  • Gholap, A. R., et al. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Molecules, 28(1), 345 (2023). URL:[Link]

  • Zhang, X., Xu, X., Chen, G., & Yi, W. "Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes." Organic Letters, 18(19), 4864-4867 (2016). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Click Reactions with Sterically Hindered Alkynes

Welcome to the Advanced Bioconjugation Technical Support Center. As application scientists, we frequently encounter researchers struggling with low yields, stalled kinetics, or complex side reactions when applying click...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Technical Support Center. As application scientists, we frequently encounter researchers struggling with low yields, stalled kinetics, or complex side reactions when applying click chemistry to sterically hindered substrates.

Standard click protocols are highly efficient for simple, unencumbered molecules. However, when working with bulky terminal alkynes (e.g., ortho-substituted aryls, adamantyl groups) or internal alkynes, the kinetic barriers shift dramatically. This guide is designed to help you diagnose the root cause of your reaction failure and implement field-proven, self-validating protocols to achieve quantitative yields.

Diagnostic Workflow

Before adjusting your reagents, use the following logical workflow to identify the primary failure point in your cycloaddition reaction.

TroubleshootingWorkflow A Low Yield / Stalled Reaction B Alkyne Type? A->B C Internal Alkyne B->C D Terminal Alkyne (Sterically Hindered) B->D E Switch to RuAAC (Cp*RuCl(COD)) C->E CuAAC inactive F Optimize CuAAC Kinetics D->F H Glaser Coupling (Side Product)? D->H G Use BTTAA/THPTA Ligands & Elevate Temp F->G I Degas Solvents & Increase Na-Ascorbate H->I Yes

Diagnostic workflow for troubleshooting click reactions with sterically hindered alkynes.

Frequently Asked Questions (Mechanistic Causality & Solutions)

Q1: My CuAAC reaction with a sterically hindered terminal alkyne is stalling at 10% conversion. Why does this happen, and how do I fix it? The Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism strictly relies on the formation of a σ -copper(I) acetylide intermediate[1]. When an alkyne possesses significant steric bulk (e.g., tert-butyl groups or ortho-substituted phenyl rings), the bulky substituents physically block the azide from coordinating to the copper-acetylide complex. This drastically increases the activation energy required to form the six-membered metallacycle transition state, stalling the reaction[2]. The Solution: You must force the kinetics. First, elevate the reaction temperature moderately (40–60 °C)[2]. Second, and more importantly, switch your ligand. Standard ligands like TBTA are often insufficient for slow reactions. Upgrading to highly accelerating, electron-rich ligands like BTTAA or THPTA stabilizes the Cu(I) oxidation state more effectively and accelerates the catalytic turnover, overcoming the kinetic barrier imposed by the steric bulk[3][4].

Q2: I am trying to perform a click reaction on an internal alkyne (e.g., 2,5-dimethyl-3-hexyne). CuAAC yields nothing. What is going wrong? The Causality: CuAAC is completely inactive with internal alkynes[5]. The catalytic cycle requires the deprotonation of a terminal hydrogen to form the active copper acetylide[6]. Without a terminal proton, the catalyst cannot engage the substrate. The Solution: Switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [6]. Ruthenium catalysts, specifically Cp*RuCl(COD), operate via a completely different mechanism. Instead of forming an acetylide, the ruthenium center activates the alkyne via π -interactions, facilitating an oxidative coupling between the azide and the internal alkyne to form a ruthenacycle[1][5]. This seamlessly tolerates internal alkynes and yields fully substituted 1,2,3-triazoles[6].

Q3: When pushing the reaction conditions (heating, longer times) for my bulky alkyne, I am observing a significant amount of side products. What are they, and how do I prevent them? The Causality: The most common side reaction when forcing CuAAC is the oxidative homocoupling of alkynes, known as Glaser coupling [2]. Because the primary cycloaddition is slowed by steric hindrance, the Cu(I) catalyst remains in solution longer. If trace oxygen is present, Cu(I) oxidizes to Cu(II), which then catalyzes the coupling of two terminal alkynes into a diyne[7]. The Solution: Implement strict deoxygenation (freeze-pump-thaw or prolonged argon sparging) and maintain a continuous excess of sodium ascorbate (at least 5–10 equivalents relative to copper) to immediately reduce any formed Cu(II) back to the active Cu(I) state[2][7].

Quantitative Data & Catalyst Selection

Use the following tables to select the appropriate catalytic system and ligand architecture based on your specific substrate's steric demands.

Table 1: Comparison of Catalytic Systems for Hindered Alkynes
Catalytic SystemAlkyne CompatibilityPreferred Catalyst/LigandTypical TempTriazole Regioselectivity
CuAAC Terminal (Bulky)CuSO₄ / BTTAA40–60 °C1,4-disubstituted
RuAAC Internal & TerminalCp*RuCl(COD)RT to 80 °C1,5-disubstituted / Fully substituted
SPAAC Strained CycloalkynesNone (Strain-promoted)RTMixed (unless symmetric)
Table 2: Ligand Selection for CuAAC with Bulky Substrates[4]
LigandReaction KineticsWater SolubilityCytotoxicityBest Use Case
TBTA Very HighLowHighOrganic synthesis; non-biological bulky alkynes
THPTA ModerateHighModerateAqueous synthesis; mild steric hindrance
BTTAA Very HighModerateVery LowIn vivo / In vitro; severe steric hindrance

Step-by-Step Experimental Protocols

Protocol A: Optimized CuAAC for Sterically Hindered Terminal Alkynes

This is a self-validating system: the use of BTTAA ensures Cu(I) stability, and the visual color change confirms the active catalytic state.

  • Prepare Stock Solutions: Prepare the bulky alkyne and azide (0.1 M in DMSO or t-BuOH). Prepare aqueous stocks of CuSO₄ (50 mM), BTTAA ligand (50 mM), and Sodium Ascorbate (1 M, must be prepared fresh )[7].

  • Reaction Setup: In a degassed reaction vial, combine the azide (1.0 eq) and the sterically hindered alkyne (1.2 eq) in a 1:1 mixture of t-BuOH/Water.

  • Pre-mix the Catalyst Complex: In a separate microcentrifuge tube, combine CuSO₄ (0.05 eq) and BTTAA (0.25 eq). Note: The 1:5 copper-to-ligand ratio ensures complete coordination, preventing catalyst degradation during the extended reaction times required for bulky substrates[7].

  • Initiation: Add the Cu/BTTAA complex to the main reaction vial.

  • Reduction & Validation: Add fresh Sodium Ascorbate (0.5 eq). Self-Validation Check: The solution must transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺). If the blue color persists or returns, add more ascorbate.

  • Execution: Stir under an argon atmosphere at 45 °C for 12–24 hours. Monitor completion via LC-MS.

Protocol B: RuAAC for Internal Alkynes

This protocol utilizes Cp*RuCl(COD) to bypass the acetylide requirement, allowing cycloaddition of fully internal alkynes.

  • Preparation: Dry all glassware meticulously. The RuAAC reaction is highly sensitive to atmospheric oxygen and moisture[5]. Use anhydrous, degassed 1,2-dichloroethane (DCE) or toluene.

  • Reagent Addition: Under a strict inert argon atmosphere, add the internal alkyne (1.0 eq) and the organic azide (1.0 eq) to the reaction vessel[5].

  • Solvent: Add DCE to achieve a substrate concentration of 0.1 M.

  • Catalyst Introduction: Add the catalyst Cp*RuCl(COD) (1–5 mol%) to the homogeneous solution[6].

  • Execution: Heat the reaction to 60–80 °C. Maintain a positive argon pressure throughout the reaction duration[5].

  • Purification: Monitor by TLC/LC-MS. Upon completion, the reaction mixture is typically dark. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove ruthenium residues before proceeding to chromatography.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications , Chemical Reviews - ACS Publications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition , Organic-Chemistry.org.[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition , PMC - NIH. [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling , PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1H-Pyrrole, 2-(2-propyn-1-yl)- Reactivity

Welcome to the digital support hub for researchers working with 1H-Pyrrole, 2-(2-propyn-1-yl)- (commonly known as 2-propargylpyrrole). While the propargyl group is a cornerstone of modern bioconjugation and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the digital support hub for researchers working with 1H-Pyrrole, 2-(2-propyn-1-yl)- (commonly known as 2-propargylpyrrole). While the propargyl group is a cornerstone of modern bioconjugation and materials science [2], attaching it directly to an electron-rich pyrrole ring introduces unique mechanistic paradoxes. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome low reactivity, catalyst poisoning, and unwanted isomerization.

Diagnostic Dashboard

Before altering your reaction parameters, identify the primary failure mode of your 2-propargylpyrrole substrate using the diagnostic workflow below.

Diagnostic A 2-Propargylpyrrole Reactivity Issue B Identify Reaction Pathway A->B C1 CuAAC (Click Chemistry) B->C1 C2 Sonogashira Coupling B->C2 D1 Symptom: Reaction Stalls Catalyst Poisoning C1->D1 Free N-H interference D2 Symptom: Allene Formation Isomerization C2->D2 Base-catalyzed shift E1 Solution: N-Protection or TBTA Ligand D1->E1 E2 Solution: Mild Base (Et3N) & Active Pd(0) D2->E2

Caption: Troubleshooting workflow for diagnosing and resolving 2-propargylpyrrole reactivity issues.

Knowledge Base: FAQs & Mechanistic Causality

Q1: Why does my CuAAC (Click) reaction with 2-propargylpyrrole stall or yield complex mixtures, while standard aliphatic alkynes work perfectly?

The Causality: The issue lies in the free pyrrole N-H bond. Cu(I) is a soft Lewis acid. The pyrrole nitrogen, once slightly deprotonated or polarized in solution, acts as a highly competitive ligand. Instead of forming the required copper-acetylide intermediate at the terminal alkyne, the Cu(I) catalyst becomes sequestered by the pyrrole ring, forming off-target copper-pyrrolide complexes. This depletes the active catalyst and halts the cycloaddition cycle [3]. The Fix: You must either mask the pyrrole nitrogen using a protecting group (e.g., N-Boc or N-TIPS) prior to the click reaction, or overwhelm the system with a strongly coordinating, Cu(I)-stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to prevent pyrrole coordination.

Q2: During Sonogashira cross-coupling, my terminal alkyne disappears, but I isolate an allene byproduct instead of the desired coupled product. What is happening?

The Causality: You are observing a base-catalyzed alkyne-allene rearrangement [1]. The propargylic protons (the -CH2- group situated between the pyrrole ring and the alkyne) are unusually acidic. The resulting carbanion is highly resonance-stabilized by both the adjacent aromatic pyrrole ring and the alkyne moiety. When subjected to strong bases (like NaOH, NaH, or even secondary amines at high temperatures), the terminal alkyne rapidly isomerizes into a thermodynamically stable, but unreactive, allene (-CH=C=CH2) [4]. The Fix: Avoid strong bases and high heat. Transition to mild, non-nucleophilic bases (like Triethylamine, Et3N) at room temperature, and utilize a highly active palladium catalyst (e.g., Pd(dppf)Cl2) to ensure the oxidative addition and transmetalation steps outpace the isomerization pathway.

Mechanism Sub 2-Propargylpyrrole Path1 Strong Base (NaOH, NaH) Sub->Path1 Deprotonation Path2 Mild Base + Pd/Cu (Et3N) Sub->Path2 Oxidative Addition Int Propargyl Anion Path1->Int Prod2 Cross-Coupled Alkyne Path2->Prod2 Transmetalation Prod1 Allene Isomer (Dead End) Int->Prod1 Reprotonation

Caption: Competitive mechanistic pathways: Alkyne-allene isomerization vs. Sonogashira cross-coupling.

The Protocol Vault: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to confirm the reaction is proceeding correctly at each stage.

Protocol A: Ligand-Accelerated CuAAC of Unprotected 2-Propargylpyrrole

Use this when N-protection is not synthetically viable.

  • Catalyst Pre-activation: In a vial, dissolve CuSO4·5H2O (5 mol%) in degassed water. In a separate vial, dissolve sodium ascorbate (15 mol%) in water. Mix the two solutions.

    • Self-Validation Checkpoint 1: The solution must transition from bright blue (Cu2+) to colorless or pale yellow (Cu+). If it turns brown, the Cu(I) has disproportionated; discard and remake.

  • Ligand Complexation: Add TBTA (5 mol%) dissolved in tert-butanol to the active Cu(I) solution. Stir for 10 minutes.

    • Self-Validation Checkpoint 2: The solution should remain clear. A stable Cu(I)-TBTA complex is now formed, preventing pyrrole poisoning.

  • Substrate Addition: Add 2-propargylpyrrole (1.0 equiv) and your target azide (1.0 equiv) dissolved in tert-butanol. The final solvent ratio should be 1:1 t-BuOH:H2O.

  • Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint 3: Monitor via TLC (Hexane/EtOAc). The highly UV-active alkyne spot will disappear, replaced by a significantly lower Rf spot (the polar triazole product).

Protocol B: Isomerization-Free Sonogashira Coupling

Optimized to prevent allene formation.

  • Atmosphere Control: Add 2-propargylpyrrole (1.0 equiv) and the aryl halide (1.1 equiv) to an oven-dried Schlenk flask.

  • Solvent & Base: Add a 1:1 mixture of anhydrous THF and Triethylamine (Et3N).

    • Self-Validation Checkpoint 1: Perform three freeze-pump-thaw cycles. Upon the final thaw under argon, there should be zero bubbling, confirming complete oxygen removal (critical to prevent pyrrole oxidation).

  • Catalyst Injection: Under positive argon flow, add Pd(dppf)Cl2 (3 mol%) and CuI (5 mol%).

    • Self-Validation Checkpoint 2: The solution will turn a homogeneous yellow/orange. If a black precipitate forms immediately, your palladium has crashed out (Pd black); check your inert atmosphere technique.

  • Reaction: Stir at room temperature (Do NOT heat above 35°C) for 12 hours.

    • Self-Validation Checkpoint 3: Analyze an aliquot via crude 1H NMR. Confirm the presence of the internal alkyne and the strict absence of vinylic allene protons (~5.0 - 5.5 ppm).

Quantitative Performance Metrics

The table below summarizes the causality of reaction conditions on the yield and primary failure modes when utilizing 2-propargylpyrrole.

Reaction TypeSubstrate StateCatalyst / Ligand SystemBase / AdditivePrimary Issue EncounteredIsolated Yield
CuAAC Unprotected N-HCuSO4 / NaAsc (No Ligand)NoneSevere catalyst poisoning< 15%
CuAAC N-Boc ProtectedCuSO4 / NaAsc (No Ligand)NoneNone (Clean conversion)> 85%
CuAAC Unprotected N-HCuSO4 / NaAsc + TBTA NoneNone (Ligand outcompetes N-H)75%
Sonogashira Unprotected N-HPd(PPh3)4 / CuINaOH / Heat (80°C)Complete allene isomerization< 5%
Sonogashira Unprotected N-HPd(dppf)Cl2 / CuIEt3N / Room TempNone (Coupling outpaces shift)82%

References

  • Title: Ab Initio Study of the Acetylene–Allene Rearrangement in 2-Propargylpyrrole, 2-Propargylfuran, and 2-Propargylthiophene Source: KISTI / ResearchGate URL: [Link][1]

  • Title: Role of Click Chemistry in Organic Synthesis Source: IntechOpen URL: [Link][2]

  • Title: Synthesis of Pyrrole-Fused C,N-Cyclic Azomethine Imines and Pyrazolopyrrolopyrazines: Analysis of Their Aromaticity Using Nucleus-Independent Chemical Shifts Values Source: ACS Publications (Organic Letters) URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

cytotoxic effects of functionalized pyrroles compared to existing drugs

Advanced Comparative Guide: Cytotoxic Efficacy of Functionalized Pyrroles vs. Standard Chemotherapeutics The continuous evolution of oncology demands therapeutics that bypass the multidrug resistance and severe systemic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Cytotoxic Efficacy of Functionalized Pyrroles vs. Standard Chemotherapeutics

The continuous evolution of oncology demands therapeutics that bypass the multidrug resistance and severe systemic toxicities associated with classical chemotherapeutic agents like cisplatin, doxorubicin, and 5-fluorouracil (5-FU). Recently, functionalized pyrroles have emerged as a highly versatile class of heterocyclic scaffolds. Due to their high aromaticity and lipophilicity, pyrroles readily cross biological membranes and serve as ideal chemotypes for targeted protein kinase inhibition and apoptosis induction [1].

This guide provides an objective, data-driven comparison of functionalized pyrroles against existing clinical standards, detailing their mechanistic pathways and the self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Rationale and Mechanistic Pathways

The biological potency of pyrrole derivatives is dictated by the nature and position of their substituents. Extended π -conjugation in triphenyl-substituted pyrroles, for instance, promotes π−π stacking with aromatic residues within the ATP-binding sites of critical kinases (e.g., VEGFR, EGFR, and PDGFR) [2]. By blocking these signaling cascades—specifically the MAPK/ERK and PI3K/Akt pathways—pyrroles effectively halt tumor proliferation.

Simultaneously, these compounds induce programmed cell death through the intrinsic mitochondrial pathway. Internal stimuli generated by the pyrrole derivatives cause mitochondrial oxidative stress, leading to the activation of executioner caspases (Caspase-3 and -9) [6].

G Pyrrole Functionalized Pyrrole Derivatives Kinase Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) Pyrrole->Kinase Inhibits ATP Binding Mito Mitochondrial Oxidative Stress (Intrinsic Pathway) Pyrrole->Mito Induces ROS MAPK MAPK / ERK1/2 Pathway Kinase->MAPK Blocks PI3K PI3K / Akt Pathway Kinase->PI3K Blocks Apoptosis Cancer Cell Apoptosis & Cell Cycle Arrest MAPK->Apoptosis Downregulates Survival PI3K->Apoptosis Downregulates Survival Caspase Caspase-3/9 Activation Mito->Caspase Activates Caspase->Apoptosis Executes Death

Mechanism of functionalized pyrroles inducing apoptosis via kinase inhibition and mitochondrial stress.

Comparative Cytotoxic Efficacy: Pyrroles vs. Standard Therapeutics

To objectively evaluate the clinical potential of novel pyrrole derivatives, their half-maximal inhibitory concentrations (IC 50​ ) must be benchmarked against standard oncolytic drugs. The table below synthesizes recent comparative data across various human cancer cell lines.

Compound ClassTarget Cell LinePyrrole Derivative IC 50​ Reference StandardStandard Drug IC 50​
Pyrrolo[2,3-d]pyrimidines (Compound 1a)A549 (Lung)0.35 µMCisplatin~33.0 µM (9.90 µg/mL)
Pyrrole Schiff Base Pt(II) Complex (C5)MCF-7 (Breast)23.3 µg/mLDoxorubicin0.98 µM
Pyrrolyl-benzoate derivatives (Compound 6c)A549 (Lung)296 µg/mLCisplatin9.90 µg/mL
Pyrrolo[1,2-b]pyridazines (Compound 5a)LoVo (Colon)Dose-dependent (<50% viability)5-Fluorouracil (5-FU)Control Baseline

Data Insights & Selectivity: While some pyrrolyl-benzoate derivatives show moderate cytotoxicity (IC 50​ ~296 µg/mL) compared to the highly potent cisplatin (IC 50​ 9.90 µg/mL) [3], highly optimized scaffolds like Pyrrolo[2,3-d]pyrimidines exhibit exceptional potency (IC 50​ 0.35 µM in A549 cells) [6]. Furthermore, Pyrrole Schiff Base Pt(II) complexes demonstrate remarkable selective toxicity, heavily reducing the viability of MCF-7 breast cancer cells while leaving noncancerous MCF-12A breast tissue cells largely unaffected [5]. This target selectivity is the primary driver for pyrrole-based drug development.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of pyrrole cytotoxicity must employ orthogonal, self-validating assay systems. Relying solely on metabolic viability assays can conflate cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Therefore, we pair colorimetric viability screening with flow cytometric mechanistic validation.

W Seed Seed Cancer Cells (e.g., A549, MCF-7, LoVo) Treat Treat with Pyrrole Derivatives vs. Standard Drugs (Cisplatin, DOX) Seed->Treat Split Assay Divergence Treat->Split MTT MTS/MTT Assay (Metabolic Viability) Split->MTT Flow Flow Cytometry (Annexin V / PI Staining) Split->Flow Read Read OD at 545nm (Subtract 620nm background) MTT->Read Analyze Quantify Early/Late Apoptotic Fractions Flow->Analyze IC50 Calculate IC50 & Determine Selectivity Index Read->IC50 Analyze->IC50

Self-validating experimental workflow for evaluating pyrrole cytotoxicity and apoptotic mechanisms.

Protocol A: MTS/MTT Colorimetric Assay (IC 50​ Determination)

Causality: We utilize the MTT assay because the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in viable cells.

  • Seeding: Seed target cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24h to allow adhesion.

  • Treatment: Expose cells to scalar concentrations of the pyrrole derivative (e.g., 0.1 µM to 100 µM) and parallel positive controls (Cisplatin/Doxorubicin) for 24h and 48h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the formazan crystals. Place on a shaking table at 150 rpm for 5 minutes.

  • Quantification & Background Subtraction: Read the optical density (OD) at 545 nm. Crucial Step: You must subtract the background absorbance at 620 nm. This corrects for cellular debris, condensation, or plate imperfections, ensuring the OD strictly correlates with viable cell quantity [7].

Protocol B: Annexin V / Propidium Iodide (PI) Flow Cytometry

Causality: To confirm that the loss of viability observed in Protocol A is due to apoptosis rather than non-specific necrosis, we use a dual-staining self-validating system. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet only during early apoptosis). PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both the culture medium (containing detached dead cells) and the adherent cells (via trypsinization) post-treatment. Failure to collect the medium will artificially skew the data toward survivability.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour. This creates a definitive 4-quadrant map: Live (Ann-/PI-), Early Apoptotic (Ann+/PI-), Late Apoptotic (Ann+/PI+), and Necrotic (Ann-/PI+), isolating the exact mechanism of the pyrrole's cytotoxicity.

References

  • Benchchem. Unlocking the Anticancer Potential: A Comparative Analysis of Functionalized Pyrroles in Cytotoxicity.
  • RJWave.org. Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles.
  • PLOS One. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential.
  • PMC. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • ACS Omega. New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity.
  • PMC. Bioactive pyrrole-based compounds with target selectivity.
  • Der Pharma Chemica. Microwave-Assisted One-Pot Synthesis of Novel Polyarylpyrrole Derivatives of Expected Anticancer Activity.
Comparative

performance of 2-propargylpyrrole-based polymers versus other conductive polymers

The development of bio-integrated electronics and targeted drug delivery systems has exposed a critical limitation in traditional conductive polymers (CPs): the inverse relationship between electrical conductivity and ch...

Author: BenchChem Technical Support Team. Date: March 2026

The development of bio-integrated electronics and targeted drug delivery systems has exposed a critical limitation in traditional conductive polymers (CPs): the inverse relationship between electrical conductivity and chemical functionalizability. While standard CPs like Polypyrrole (PPy) and PEDOT:PSS offer excellent charge transport, their chemically inert backbones make post-polymerization modification exceedingly difficult.

To bridge this gap, 2-propargylpyrrole-based polymers have emerged as a specialized class of CPs. By incorporating a terminal alkyne group directly into the monomer, these systems serve as a versatile anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—widely known as "click chemistry."

This guide provides an objective, data-driven comparison of poly(2-propargylpyrrole) against standard conductive polymers, detailing the mechanistic trade-offs and providing self-validating experimental protocols for researchers and drug development professionals.

The Mechanistic Trade-Off: Sterics vs. Electronics

The fundamental challenge in functionalizing conductive polymers lies in maintaining the coplanarity of the π -conjugated backbone. When researchers attempt to polymerize pyrrole monomers that are pre-functionalized with bulky biological ligands (e.g., peptides or enzymes), the steric hindrance between adjacent repeating units forces the polymer chain to twist. This disruption of π -orbital overlap causes the electrical conductivity to plummet, often rendering the material insulating.

The Propargyl Advantage: The 2-propargylpyrrole monomer circumvents this issue. The propargyl group (–CH₂–C≡CH) is sterically compact. It allows the monomer to undergo efficient electropolymerization, forming a highly conjugated, conductive film. Once the robust film is established, the terminal alkynes act as bio-orthogonal handles. Because alkynes do not react with standard biological amines, thiols, or carboxyls, researchers can use CuAAC to covalently attach complex, azide-tagged biomolecules with near 100% efficiency and zero non-specific binding .

G PreFunc Pre-Polymerization Bulky Substitution Steric Steric Hindrance Between Monomers PreFunc->Steric Twist Backbone Twisting (Loss of Coplanarity) Steric->Twist LowCond Insulating Film (< 10⁻⁴ S/cm) Twist->LowCond Propargyl 2-Propargylpyrrole (Compact Alkyne) Coplanar Maintained Coplanarity During Polymerization Propargyl->Coplanar ModCond Conductive Film (~10⁻² S/cm) Coplanar->ModCond PostFunc Post-Polymerization Click Functionalization ModCond->PostFunc

Mechanistic pathway: Pre-functionalization vs. post-polymerization click chemistry.

Quantitative Performance Comparison

While poly(2-propargylpyrrole) excels in functionalization, the addition of the propargyl group does induce a mild inductive effect and minor steric strain compared to bare PPy, resulting in a lower absolute conductivity . However, its conductivity remains well above the percolation threshold required for electrochemical biosensing and drug release triggers.

Table 1: Performance Metrics of Conductive Polymer Systems

Polymer SystemElectrical Conductivity (S/cm)Post-Polymerization FunctionalizationOperating pH RangePrimary Application
Poly(2-propargylpyrrole) 10⁻³ – 10⁻¹Excellent (~100% via CuAAC)2 – 9Biosensors, Targeted Drug Delivery
Polypyrrole (PPy) 10 – 100Poor (Requires harsh chemistry)2 – 9Supercapacitors, Actuators
PEDOT:PSS 300 – 1000+Very Poor (Inert backbone)1 – 10Transparent Electrodes, Bioelectronics
Polyaniline (PANI) 1 – 100Moderate (Amine reactivity)< 3 (Acidic only)Anti-corrosion, Gas Sensors

Note: PANI is highly conductive but strictly limited to highly acidic environments , rendering it unsuitable for most physiological drug development applications.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols for the synthesis and functionalization of poly(2-propargylpyrrole) are designed as self-validating systems.

Protocol A: Controlled Electropolymerization of 2-Propargylpyrrole

Objective: Deposit a highly conjugated, alkyne-rich conductive film onto a working electrode.

  • Electrolyte Preparation: Dissolve 0.1 M Lithium Perchlorate (LiClO₄) and 0.05 M 2-propargylpyrrole monomer in anhydrous Acetonitrile (CH₃CN).

    • Causality of Reagents: Anhydrous acetonitrile is strictly chosen over aqueous solvents to prevent the nucleophilic attack of water on the radical cation intermediates. Water exposure during synthesis leads to irreversible overoxidation and a complete loss of conductivity.

  • Electrochemical Deposition: Utilize a three-electrode setup (Glassy Carbon working, Pt counter, Ag/Ag⁺ reference). Apply chronocoulometry at a constant potential of +0.85 V vs. Ag/Ag⁺ until a charge density of 50 mC/cm² is reached.

    • Causality of Reagents: Chronocoulometry (controlling total charge) is chosen over cyclic voltammetry (CV) for deposition because charge ( Q ) directly correlates to the moles of monomer deposited, ensuring precise, reproducible film thickness across batches.

  • System Validation: Transfer the coated electrode to a monomer-free 0.1 M LiClO₄/CH₃CN solution and run a diagnostic CV scan (-0.2 V to +0.6 V). The presence of a broad, reversible redox couple confirms a successfully conjugated, electroactive polymer network.

Protocol B: Bio-orthogonal Functionalization via CuAAC

Objective: Covalently attach an azide-tagged biomolecule (e.g., a targeting peptide) to the polymer surface .

  • Reaction Cocktail: Prepare a solution containing 1 mM Azide-tagged biomolecule, 2 mM Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), and 10 mM Sodium Ascorbate in a 1:1 Water/Ethanol mixture.

    • Causality of Reagents: Sodium ascorbate is used in a 5x molar excess relative to CuSO₄. It acts as an in situ reducing agent to convert inactive Cu(II) into the catalytically active Cu(I) species. The excess ensures that any Cu(I) oxidized by ambient oxygen is immediately re-reduced, maintaining reaction kinetics without requiring a strict inert atmosphere.

  • Incubation: Submerge the poly(2-propargylpyrrole) coated electrode in the cocktail for 4 hours at room temperature in the dark.

  • System Validation (ATR-FTIR): Wash the electrode thoroughly with ethanol and deionized water to remove physisorbed reagents. Analyze the film via Attenuated Total Reflectance FTIR. The protocol is validated by the complete disappearance of the alkyne C≡C stretch at ~2120 cm⁻¹ and the emergence of the triazole ring breathing mode at ~1550 cm⁻¹, confirming quantitative covalent conversion rather than passive adsorption.

G Monomer 2-Propargylpyrrole Monomer ElectroPoly Electropolymerization (LiClO₄ / CH₃CN) Monomer->ElectroPoly Oxidation (+0.85 V) PolymerFilm Poly(2-propargylpyrrole) Conductive Film ElectroPoly->PolymerFilm Charge-Controlled Deposition ClickRxn CuAAC Click Reaction (CuSO₄, Ascorbate, R-N₃) PolymerFilm->ClickRxn Surface Exposure FuncFilm Functionalized CP (Biosensor / Drug Delivery) ClickRxn->FuncFilm Triazole Linkage Formation

Workflow from monomer electropolymerization to CuAAC functionalization.

Conclusion for Drug Development Professionals

For applications requiring raw charge storage (e.g., supercapacitors), standard PEDOT:PSS or PPy remains superior. However, for advanced drug development applications—such as closed-loop biosensors or electrically triggered drug-eluting implants—the material must interface specifically with complex biological environments. Poly(2-propargylpyrrole) sacrifices a fraction of absolute conductivity to provide an unparalleled, bio-orthogonal functionalization platform, making it the premier choice for next-generation bioelectronics.

References

  • Conductive Polymers and Their Properties for Flexible Devices Encyclopedia (MDPI) URL:[Link]

  • Synthesis and factor affecting on the conductivity of polypyrrole: a short review Polymers for Advanced Technologies (Wiley) URL:[Link]

  • "Click" on Conducting Polymer Coated Electrodes: A Versatile Platform for the Modification of Electroactive Surfaces Macromolecular Rapid Communications URL:[Link]

  • Improving the electrical conductivity of polymer acid-doped polyaniline by controlling the template molecular weight Journal of Materials Chemistry (RSC) URL:[Link]

Validation

A Comparative Guide to the Applications of Propargylated Heterocyclic Compounds in Modern Chemistry

This guide provides an in-depth analysis of propargylated heterocyclic compounds, a class of molecules that has garnered significant attention for its remarkable versatility. The strategic introduction of the propargyl g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of propargylated heterocyclic compounds, a class of molecules that has garnered significant attention for its remarkable versatility. The strategic introduction of the propargyl group—a three-carbon unit containing a carbon-carbon triple bond—into heterocyclic scaffolds unlocks a vast potential for synthetic transformations and novel applications.[1][2] We will objectively compare their performance across key scientific domains, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful chemical entities.

Introduction: The Strategic Value of the Propargyl Group

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, are foundational to life and medicine, forming the core of countless pharmaceuticals, agrochemicals, and natural products.[3][4][5] The functionalization of these rings is a cornerstone of organic synthesis. The propargyl moiety (HC≡C-CH₂-) is an exceptionally useful functional group in this context. Its terminal alkyne provides a reactive "handle" for a variety of transformations, most notably the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Furthermore, the propargyl unit itself can participate in cyclization, isomerization, and addition reactions, making it a versatile synthon for constructing complex molecular architectures.[6][7] This guide explores the applications that arise from this unique combination of a heterocyclic core and a reactive propargyl group.

Core Application Domains: A Comparative Analysis

The utility of propargylated heterocyclic compounds spans multiple scientific disciplines. Here, we compare their applications in medicinal chemistry, materials science, and catalysis, highlighting the unique advantages they bring to each field.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, propargylated heterocycles serve as both final drug candidates and crucial intermediates for building libraries of bioactive molecules. The heterocyclic core often provides the necessary scaffold to interact with biological targets, while the propargyl group allows for precise modifications to optimize potency, selectivity, and pharmacokinetic properties.

Key Applications:

  • Access to Bioactive Scaffolds: Propargylamines and propargyl alcohols are precursors for a wide range of biologically active heterocycles, including pyrroles, quinolines, oxazolidinones, and indolizines.[8] The inherent reactivity of the propargyl group, including its ability to form carbocations and the nucleophilicity of its triple bond, facilitates various cyclization and cycloaddition reactions to build these complex ring systems.[8]

  • Bio-orthogonal Labeling and "Click" Chemistry: The terminal alkyne of the propargyl group is the key component for "click chemistry." This allows for the efficient and specific attachment of propargylated heterocyclic drugs or probes to biomolecules (like proteins or nucleic acids) that have been modified to contain an azide group. This has revolutionized drug target identification and validation.

  • Synthesis of Nucleobase Derivatives: DNA nucleobases have been N-propargylated to create derivatives for biofunctional materials.[9][10] These modified nucleobases have been shown to be non-toxic to primary human dermal fibroblasts, indicating their suitability for biomedical applications.[9][10]

Comparative Data: Synthesis of Propargylated Heterocycles

The choice of synthetic method is critical for efficiency and functional group tolerance. Below is a comparison of common catalytic systems used for propargylation.

Catalyst SystemSubstrate ExamplePropargylating AgentYieldKey AdvantagesReference
NaHDNA NucleobasesPropargyl BromideGoodSimple, effective for N-propargylation[9][10]
Ir(III)-Sn(IV)N-containing heterocyclesPropargyl AlcoholsHighUtilizes readily available propargyl alcohols[9][10]
Copper-Ligand ComplexesCarbonyl CompoundsPropargyl AcetatesHighEnables stereoselective synthesis[9][10]
Gold (Au) CatalysisXanthonesPropargyl AlcoholsGoodAllows for bispropargylation[10]
Materials Science

In materials science, the combination of a rigid, often aromatic heterocyclic core with the linear propargyl group is exploited to create novel organic materials with tailored electronic, optical, and physical properties.

Key Applications:

  • Polymer Synthesis: The alkyne functionality is a prime candidate for polymerization reactions. Propargylated heterocycles can be used as monomers to synthesize polymers with embedded heterocyclic units, which can confer properties like conductivity, fluorescence, or thermal stability. Nitrogen-containing heterocycles are particularly useful in creating multifunctional polymers due to their ability to coordinate with metals and form hydrogen bonds.[3]

  • Organic Dyes and Probes: The extended conjugation provided by the heterocyclic ring and the alkyne can lead to compounds with interesting photophysical properties. These are used as fluorescent probes and dyes in various applications.[3]

  • Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds have demonstrated efficacy as corrosion inhibitors.[3] The propargyl group can be used to anchor these molecules to a surface or to create a polymeric protective layer via surface-initiated polymerization.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key synthetic transformations involving propargylated heterocyclic compounds.

Protocol 1: General Procedure for NaH-Catalyzed N-Propargylation of Heterocycles

This protocol describes a common method for attaching a propargyl group to a nitrogen atom within a heterocyclic ring, based on methodologies reported in the literature.[9][10]

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base. It is chosen to deprotonate the N-H bond of the heterocycle, creating a nucleophilic anion. This anion then readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to form the N-C bond, yielding the desired N-propargylated product. Anhydrous solvent is critical as NaH reacts violently with water.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the heterocyclic starting material (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-propargylated heterocyclic compound.

Visualization of Synthetic and Application Workflows

Diagrams are essential for visualizing complex chemical relationships and workflows. The following diagrams were generated using Graphviz to illustrate key concepts.

Diagram 1: General Synthetic Workflow

This diagram illustrates the typical workflow from a starting heterocyclic compound to its final application, highlighting the central role of the propargylation step.

G cluster_synthesis Synthesis & Modification cluster_application Application Pathways cluster_outcome Final Products / Assays Heterocycle Heterocyclic Precursor (e.g., Imidazole, Indole) Propargylation Propargylation Reaction (e.g., NaH, Propargyl Bromide) Heterocycle->Propargylation Prop_Het Propargylated Heterocycle Propargylation->Prop_Het Purification Purification & Characterization (Chromatography, NMR, MS) Prop_Het->Purification Click_Chem Click Chemistry (CuAAC) + Azide-modified target Purification->Click_Chem Cyclization Further Cyclization / Isomerization Purification->Cyclization Polymerization Polymerization Monomer Purification->Polymerization Bio_Conj Bioconjugate for Drug Discovery Click_Chem->Bio_Conj Complex_Mol Complex Bioactive Molecule Cyclization->Complex_Mol Functional_Mat Functional Material / Polymer Polymerization->Functional_Mat

Caption: Workflow from precursor to application.

Diagram 2: Role in Click Chemistry for Drug Discovery

This diagram illustrates the pivotal role of a propargylated heterocyclic compound in a typical bio-orthogonal "click chemistry" experiment.

G Prop_Het Propargylated Heterocyclic Drug Click Cu(I) Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) Prop_Het->Click Target Biological Target (e.g., Protein) Azide_Mod Chemical Modification (Introduce Azide Group) Target->Azide_Mod Modified_Target Azide-Tagged Target Azide_Mod->Modified_Target Modified_Target->Click Covalent_Complex Covalently Linked Drug-Target Complex Click->Covalent_Complex Analysis Downstream Analysis (Proteomics, Imaging) Covalent_Complex->Analysis

Caption: Application in "click chemistry".

Conclusion and Future Outlook

Propargylated heterocyclic compounds are more than just synthetic curiosities; they are enabling tools that bridge fundamental organic chemistry with applied sciences. Their importance in medicinal chemistry is well-established, providing rapid access to molecular diversity and enabling advanced chemical biology techniques.[8] In materials science, their potential is still being actively explored, with promising avenues in the development of smart polymers and molecular electronics.[11]

Future research will likely focus on developing more efficient and stereoselective propargylation methods, particularly those that avoid stoichiometric and potentially toxic metal reagents.[12] Furthermore, the application of these compounds in creating novel, functional materials for energy storage, sensing, and biomedical devices represents a significant growth area. The versatility of the propargyl group, combined with the endless diversity of heterocyclic scaffolds, ensures that these compounds will remain a vibrant and productive area of scientific inquiry for years to come.

References

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. ResearchGate. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Semantic Scholar. [Link]

  • Synthesis of heterocycles from propargylamines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. OUCI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed. [Link]

  • Heterocyclic Chemistry in Drug Discovery. National Academic Digital Library of Ethiopia. [Link]

  • Catalytic Asymmetric Propargylation. ACS Publications. [Link]

  • Heterocycles in materials chemistry. Arkivoc. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Research Square. [Link]

  • Heterocyclic Compounds And Their Applications In The Field of Biology: A Detailed Study. Natural Volatiles and Essential Oils. [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. Journal of Medicinal and Chemical Sciences. [Link]

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Comparative

Cross-Reactivity Studies of 1H-Pyrrole, 2-(2-propyn-1-yl)- in Biological Systems: A Comparative Guide

Executive Summary The deployment of bifunctional chemical probes in complex biological milieus requires a rigorous understanding of their bioorthogonality. 1H-Pyrrole, 2-(2-propyn-1-yl)- (also known as 2-propargylpyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of bifunctional chemical probes in complex biological milieus requires a rigorous understanding of their bioorthogonality. 1H-Pyrrole, 2-(2-propyn-1-yl)- (also known as 2-propargylpyrrole) is a highly versatile building block that combines the electron-rich aromaticity of a pyrrole ring with the click-chemistry readiness of a terminal alkyne[1]. While traditionally utilized for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), recent proteomic studies reveal that terminal alkynes are not universally inert; they can act as electrophiles against hyper-reactive active-site cysteines[2]. Furthermore, the pyrrole moiety introduces unique oxidative vulnerabilities.

This guide provides an objective, data-driven comparison of 1H-Pyrrole, 2-(2-propyn-1-yl)- against alternative bioorthogonal handles, detailing the causality behind its cross-reactivity and providing self-validating experimental protocols for its deployment in drug development and chemical biology.

Mechanistic Grounding: The Dual Nature of the Probe

The assumption that terminal alkynes are strictly bioorthogonal has been overturned by evidence showing their susceptibility to nucleophilic attack by active-site cysteines, such as those found in deubiquitinating enzymes (DUBs) and caspases[2].

When evaluating 1H-Pyrrole, 2-(2-propyn-1-yl)-, researchers must account for two distinct vectors of cross-reactivity:

  • Alkyne-Cysteine Addition: The sp-hybridized carbon of the terminal alkyne can undergo nucleophilic attack by thiolate anions, forming a covalent quaternary vinyl thioether[2].

  • Pyrrole Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by Reactive Oxygen Species (ROS) or the Cu(II) generated during CuAAC, leading to radical-mediated off-target protein cross-linking or auto-polymerization[3].

Reactivity Probe 1H-Pyrrole, 2-(2-propyn-1-yl)- CuAAC CuAAC (Target) Triazole Formation Probe->CuAAC Cu(I), Azide Thiol Cys Cross-Reactivity (Vinyl Thioether) Probe->Thiol Active-Site Cys Oxidation Pyrrole Oxidation (Radical Coupling) Probe->Oxidation ROS / Cu(II)

Reaction pathways of 1H-Pyrrole, 2-(2-propyn-1-yl)- in biological milieus.

Comparative Performance Data

To objectively evaluate the utility of 1H-Pyrrole, 2-(2-propyn-1-yl)-, we must compare its performance metrics against standard bioorthogonal and electrophilic probes. The table below synthesizes quantitative stability and reactivity data.

Functional Group / ProbePrimary ApplicationCysteine Cross-Reactivity (Lysate)Oxidative Stability (Cu/Ascorbate)Bioorthogonality Score
1H-Pyrrole, 2-(2-propyn-1-yl)- Targeted CuAAC / ElectropolymerizationModerate (Active-site Cys specific)Low (Prone to radical formation)6.5 / 10
Propargylglycine Standard CuAACLow to Moderate[2]High8.0 / 10
DBCO (Cyclooctyne) Strain-Promoted Click (SPAAC)Low (Minimal thiol-yne addition)High (No Cu required)9.0 / 10
N-Ethylmaleimide (NEM) Cysteine AlkylationVery High (Pan-reactive)HighN/A (Electrophile)

Key Insight: While DBCO offers superior bioorthogonality by eliminating the need for copper catalysts[4], 1H-Pyrrole, 2-(2-propyn-1-yl)- remains invaluable when the pyrrole ring is explicitly required for downstream applications (e.g., generating conductive polymer interfaces or specific π-π target interactions).

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be designed as self-validating systems . The following workflows use competitive inhibition and orthogonal controls to definitively prove the mechanism of any observed cross-reactivity.

Protocol A: Profiling Off-Target Thiol Reactivity in Mammalian Cell Lysates

This protocol determines whether off-target labeling is driven by the alkyne reacting with cysteines[2] or by pyrrole auto-oxidation.

Causality & Logic: By splitting the lysate and pre-treating one fraction with N-ethylmaleimide (NEM), we alkylate all free cysteines. If the pyrrole-alkyne probe still labels proteins in the NEM-treated sample, the cross-reactivity is definitively not cysteine-dependent, pointing instead to pyrrole oxidation.

  • Lysate Preparation: Lyse U937 cells in non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4). Clarify by centrifugation at 14,000 × g for 15 min.

  • Sample Bifurcation: Split the lysate into two equal 500 µL aliquots (Control vs. Blocked).

  • Cysteine Blocking (Self-Validation Step): To the "Blocked" aliquot, add NEM to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to irreversibly alkylate all solvent-exposed cysteines[2]. Add vehicle (DMSO) to the Control.

  • Probe Incubation: Add 1H-Pyrrole, 2-(2-propyn-1-yl)- (50 µM final) to both aliquots. Incubate for 2 hours at 37°C.

  • Reporter Conjugation (CuAAC): Perform click chemistry by adding Azide-Fluor 488 (100 µM), CuSO4 (1 mM), THPTA ligand (5 mM), and sodium ascorbate (5 mM). React for 1 hour at room temperature[1].

  • Analysis: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence.

Workflow Lysate Cell Lysate Preparation Split Split Sample Lysate->Split Control Vehicle Control Split->Control Block NEM Blocking (Cys-Alkylation) Split->Block Probe Add Pyrrole-Alkyne Probe Control->Probe Block->Probe Click CuAAC with Fluorophore Probe->Click SDS SDS-PAGE & Fluorescence Click->SDS

Workflow for validating cysteine-dependent cross-reactivity in lysates.

Protocol B: Optimized CuAAC Labeling to Minimize Pyrrole Oxidation

Because the pyrrole ring is highly sensitive to oxidation, standard CuAAC conditions (which generate reactive Cu(II) intermediates and ROS) can destroy the probe before it clicks.

Causality & Logic: To preserve the pyrrole ring, we must suppress the generation of hydroxyl radicals. This is achieved by utilizing a high ratio of THPTA ligand to Copper (5:1) to stabilize the Cu(I) oxidation state, and by rigorously degassing the buffers to remove dissolved oxygen.

  • Buffer Degassing: Sparge the reaction buffer (PBS, pH 7.4) with Argon for 30 minutes prior to use.

  • Catalyst Pre-mix: In a separate tube, mix CuSO4 (1 mM) with THPTA (5 mM). Crucial Step: The 1:5 ratio ensures complete coordination of copper, preventing ROS generation that would otherwise attack the pyrrole ring.

  • Reaction Assembly: To the biological sample containing the 1H-Pyrrole, 2-(2-propyn-1-yl)- tagged target, add the Azide-reporter, followed by the pre-mixed Cu/THPTA complex.

  • Initiation: Add freshly prepared sodium ascorbate (5 mM) to initiate the reaction. Keep the reaction strictly under an Argon atmosphere for 1 hour.

Conclusion

1H-Pyrrole, 2-(2-propyn-1-yl)- is a powerful but nuanced chemical tool. While its terminal alkyne provides a reliable handle for CuAAC[1], researchers must actively control for its cross-reactivity with active-site cysteines[2] and its susceptibility to oxidative degradation. By employing the self-validating NEM-blocking protocols and optimized, anaerobic click conditions detailed above, drug development professionals can successfully harness this compound while maintaining strict scientific integrity.

Sources

Validation

A Comparative Guide to In Silico Docking of Bioactive Pyrrole Derivatives with Key Protein Targets

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrrole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comprehensive comparison of molecular docking studies for various pyrrole derivatives, with a conceptual focus extended to 2-propargylpyrrole analogs, against critical protein targets implicated in cancer and inflammation. By synthesizing data from multiple independent research endeavors, we offer an in-depth analysis of binding affinities, interaction patterns, and the methodological rigor required for robust in silico screening.

This document is intended for researchers, computational chemists, and drug development professionals. It aims to provide not just data, but a framework for understanding the causality behind experimental choices in molecular docking, thereby empowering more effective and predictive computational studies.

The Rationale: Why Pyrrole Derivatives and Molecular Docking?

The pyrrole ring is a versatile heterocyclic aromatic compound found in many biologically active natural products and synthetic drugs, including the cholesterol-lowering medication, Lipitor.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) at the 2-position of the pyrrole ring introduces a rigid, linear moiety that can probe deep into binding pockets and potentially form covalent bonds with target residues, making 2-propargylpyrrole derivatives particularly interesting for inhibitor design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][4] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions.[3][4] This, in turn, helps prioritize candidates for synthesis and biological evaluation.

Comparative Docking Analysis of Pyrrole Derivatives

While a direct comparative study on a series of 2-propargylpyrrole derivatives is not available in the public literature, we can synthesize a comparative analysis by examining docking studies of various pyrrole derivatives against several key protein targets. This approach allows us to understand how different substitutions on the pyrrole ring influence binding to different target classes.

Target Class: Kinases in Cancer Therapy

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5][6] Consequently, they are a major class of targets for anticancer drug development.[6]

A study on fused 1H-pyrrole derivatives demonstrated potent inhibitory activity against EGFR and CDK2.[5] The docking studies revealed that these compounds fit well into the ATP-binding sites of these kinases.

Pyrrole-indolin-2-one derivatives are a well-established class of VEGFR-2 inhibitors.[6] Sunitinib, an approved anticancer drug, features this scaffold.[2] Docking studies of novel pyrazole-pyrazoline derivatives incorporating a pyrrole moiety also showed strong binding interactions with VEGFR-2.

Table 1: Comparative Docking Scores of Pyrrole Derivatives Against Kinase Targets

Derivative ClassTarget ProteinPDB IDRepresentative CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Fused 1H-PyrroleEGFRNot SpecifiedCompound 8bNot Specified (High Activity)Not Detailed[5]
Fused 1H-PyrroleCDK2Not SpecifiedCompound 8bNot Specified (High Activity)Not Detailed[5]
Pyrrolo[2,3-d]pyrimidineEGFRNot SpecifiedCompound 5kNot Specified (IC50 = 40-204 nM)Not Detailed[7]
Pyrrolo[2,3-d]pyrimidineHer2Not SpecifiedCompound 5kNot Specified (IC50 = 40-204 nM)Not Detailed[7]
Pyrrolo[2,3-d]pyrimidineVEGFR2Not SpecifiedCompound 5kNot Specified (IC50 = 40-204 nM)Not Detailed[7]
Pyrrolo[2,3-d]pyrimidineCDK2Not SpecifiedCompound 5kNot Specified (IC50 = 40-204 nM)Not Detailed[7]
Pyrazole-pyrazolineVEGFR-2Not Specified-Strong Binding InteractionsNot Detailed[8]

Note: Direct numerical comparison of docking scores across different studies can be misleading due to variations in software, scoring functions, and protocols. The table illustrates the potential of pyrrole derivatives against these targets.

Target Class: Breast Cancer-Related Proteins

Breast cancer is a heterogeneous disease with multiple molecular subtypes, offering a range of protein targets for therapeutic intervention.

The synthetic pyrrole derivative SR9009 has been the subject of docking studies against a panel of breast cancer targets.[3][9] It demonstrated high binding affinity for HER2, ERα, and REV-ERBα, among others.[3][9] The binding energy for the HER2 + SR9009 complex was found to be -158.436 +/- 11.495 kJ/mol in a molecular dynamics study.[10]

Table 2: Docking Performance of SR9009 Against Breast Cancer Targets

Target ProteinPDB IDDocking Score (Binding Energy)Key Interacting ResiduesReference
HER23POZ-158.436 +/- 11.495 kJ/mol (MD)Not Detailed[10]
ERαNot SpecifiedGood Binding ScoreNot Detailed[3][9]
REV-ERBαNot Specified-220.618 +/- 19.145 kJ/mol (MD)Not Detailed[3][9]
AromataseNot SpecifiedGood Binding ScoreNot Detailed[3][9]
Topoisomerase IINot SpecifiedGood Binding ScoreNot Detailed[3][9]
Target Class: Enzymes in Inflammation

Chronic inflammation is implicated in a variety of diseases, and targeting the enzymes involved is a common therapeutic strategy.

Novel pyrrole derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2.[11] Docking studies were employed to understand the binding affinity of these compounds within the active sites of both COX isoforms.[11]

Experimental Protocols: A Guide to Best Practices

The reliability of any in silico study hinges on the meticulous execution of its experimental protocol. Below is a generalized, yet detailed, workflow for a comparative molecular docking study, synthesized from the methodologies presented in the referenced literature.

Step-by-Step Molecular Docking Workflow
  • Protein Preparation :

    • Rationale : To prepare the protein for docking by removing extraneous molecules and adding necessary atoms.

    • Protocol :

      • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure (ideally < 2.5 Å) with a co-crystallized ligand if available.[3]

      • Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.[3]

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges to the protein atoms (e.g., Kollman charges).[3]

      • If the protein has missing residues or loops, these should be modeled using tools like MODELLER or SWISS-MODEL.

  • Ligand Preparation :

    • Rationale : To generate a 3D conformation of the ligand and assign appropriate chemical properties.

    • Protocol :

      • Draw the 2D structures of the 2-propargylpyrrole derivatives using chemical drawing software like ChemDraw or MarvinSketch.

      • Convert the 2D structures to 3D structures.

      • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

      • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

      • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Active Site Definition and Grid Generation :

    • Rationale : To define the search space for the docking algorithm within the protein's binding pocket.

    • Protocol :

      • Identify the active site of the protein. This can be done based on the position of a co-crystallized ligand or through literature review and active site prediction servers.[3]

      • Generate a grid box that encompasses the entire active site with an appropriate buffer zone (e.g., 60 x 60 x 60 Å with a spacing of 0.375 Å).[3]

  • Molecular Docking Simulation :

    • Rationale : To predict the binding pose and affinity of the ligand within the protein's active site.

    • Protocol :

      • Choose a suitable docking program. Commonly used software includes AutoDock, GOLD, and Glide.

      • Select a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

      • Run the docking simulation for each ligand against the prepared protein. The program will generate multiple binding poses ranked by a scoring function.

  • Analysis of Docking Results :

    • Rationale : To evaluate the predicted binding poses and affinities to identify promising candidates.

    • Protocol :

      • Analyze the docking scores (e.g., binding energy in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

      • Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

      • Compare the binding poses and interactions of the different 2-propargylpyrrole derivatives to understand structure-activity relationships.

      • If a co-crystallized ligand was present, re-dock it into the active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB retrieval, cleanup, add H+) grid Grid Generation (Define active site) p_prep->grid l_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (Run simulation) l_prep->docking grid->docking results Results Analysis (Scores, binding poses) docking->results validation Validation (Re-docking, RMSD calculation) results->validation

Caption: A generalized workflow for a molecular docking study.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of docking results, it is crucial to incorporate self-validating steps into the protocol.

  • Re-docking of a Known Ligand : As mentioned, re-docking the native ligand and achieving a low RMSD value provides confidence in the docking protocol's ability to reproduce known binding modes.

  • Use of a Control Compound : Docking a known inhibitor or a standard drug alongside the test compounds provides a benchmark for comparing binding affinities.[3] For instance, in the study of SR9009, vinblastine, doxorubicin, and tamoxifen citrate were used as standard ligands.[3]

  • Consensus Docking : Employing multiple docking programs and/or scoring functions can help mitigate the biases inherent in any single algorithm. If different programs predict similar binding poses and rank the compounds similarly, it increases confidence in the results.

Future Directions and Conclusion

The comparative analysis of docking studies on various pyrrole derivatives reveals their significant potential as inhibitors of key protein targets in cancer and inflammation. While direct experimental data on 2-propargylpyrrole derivatives is sparse in the reviewed literature, the insights gained from their structural analogs provide a strong rationale for their synthesis and evaluation. The propargyl group offers unique opportunities for forming specific interactions within the binding pocket, potentially leading to highly potent and selective inhibitors.

Future work should focus on a systematic study of a library of 2-propargylpyrrole derivatives against a specific protein target, followed by in vitro validation of the top-ranked compounds. This would provide a more direct and robust comparison and could lead to the discovery of novel therapeutic agents. This guide provides the foundational knowledge and a methodological framework for embarking on such an endeavor.

References

  • Ilango, S., Girija, K., & Kulothungan, V. K. (2024). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Bioinformation, 20(12), 1890–1898. [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2024). ACS Omega. [Link]

  • Ilango, S., Kumar, B. Y. S., & Girija, K. (2025). Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. Bioinformation, 21(5), 1075–1081. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Journal of the Indian Chemical Society. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrrole, 2-(2-propyn-1-yl)-

An In-Depth Technical Guide to the Safe Handling and Operational Logistics of 1H-Pyrrole, 2-(2-propyn-1-yl)- As a Senior Application Scientist, I recognize that handling bifunctional reactive building blocks requires mor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Operational Logistics of 1H-Pyrrole, 2-(2-propyn-1-yl)-

As a Senior Application Scientist, I recognize that handling bifunctional reactive building blocks requires more than a superficial reading of a standard Safety Data Sheet (SDS). 1H-Pyrrole, 2-(2-propyn-1-yl)- (CAS: 477331-74-1), also known as 2-propargylpyrrole, is a highly specialized compound that combines the electron-rich, oxidation-prone nature of a pyrrole ring with the energetic reactivity of a terminal alkyne (propargyl group)[1][2].

To ensure laboratory safety and operational success, researchers must understand the causality behind the required Personal Protective Equipment (PPE) and handling protocols. This guide provides a self-validating system of engineering controls, PPE specifications, and step-by-step methodologies designed to mitigate the unique hazards of this molecule.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

Before selecting PPE, we must deconstruct the molecule's reactivity profile to understand the specific threats it poses:

  • The Pyrrole Moiety (Oxidation & Toxicity): Pyrroles are highly sensitive to light and atmospheric oxygen. Upon exposure, they undergo rapid auto-oxidation and exothermic polymerization, darkening in color and potentially rupturing sealed containers due to pressure buildup[3][4]. Furthermore, pyrrole derivatives are systemic toxins that can cause central nervous system (CNS) depression and severe defatting of the skin upon dermal contact[5][6].

  • The Propargyl/Terminal Alkyne Moiety (Explosive Potential): The terminal alkyne (-C≡CH) is highly reactive. The most critical, often-overlooked hazard is its ability to form highly unstable, shock-sensitive metal acetylides upon contact with heavy metals such as copper, silver, and mercury[7]. Additionally, propargyl compounds can be thermally unstable and act as severe ocular and respiratory irritants[8].

Mandatory PPE & Engineering Controls Matrix

To counteract these dual hazards, standard laboratory attire is insufficient. The following table summarizes the quantitative standards and mechanistic causality for the required PPE.

PPE CategorySpecification & StandardQuantitative/Standard MetricMechanistic Causality
Hand Protection Heavy-Duty Butyl Rubber or NitrileEN ISO 374 compliant; >480 min breakthrough timePyrrole derivatives easily permeate standard latex, causing rapid defatting and systemic toxicity upon dermal absorption[7][9].
Eye/Face Protection Tightly fitting goggles + Face Shield8-inch minimum shield; NIOSH / EN 166 approvedPropargyl compounds can cause severe ocular burns[8]. A face shield protects against splash risks during pressurized inert gas transfers[5].
Body Protection Flame-Resistant (FR) Lab Coat & Anti-static apronNomex/Kevlar materialVapors form explosive mixtures with air; FR materials and grounding prevent static discharge ignition[3][5].
Respiratory Full-face respirator with OV cartridges29 CFR 1910.134 / EN 149 compliantPrevents inhalation of toxic vapors, which can cause narcosis, dizziness, and respiratory tract burns[4][6].

Operational Workflow: Step-by-Step Handling Protocol

To maintain the integrity of 1H-Pyrrole, 2-(2-propyn-1-yl)- and protect the researcher, all operations must be conducted as a closed, self-validating system.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating at an optimal face velocity (80–100 fpm). Do not proceed if the airflow alarm is triggered.

  • Hardware Audit (Critical Step): Inspect all needles, cannulas, valves, and Schlenk line fittings. Strictly prohibit the use of any brass, copper, or silver-containing alloys in your setup. Causality: Contact between the terminal alkyne and these metals will generate explosive metal acetylides[7]. Use only PTFE, glass, or high-grade stainless steel tools.

  • Atmospheric Purging: Purge the receiving flask with high-purity Argon or Nitrogen using a Schlenk line. Causality: Displacing oxygen prevents the pyrrole ring from undergoing oxidative polymerization[4].

Phase 2: Active Transfer 4. Temperature Control: Submerge the source vessel in an ice bath (0°C to 4°C) for 10 minutes prior to opening. Causality: Lowering the temperature reduces the vapor pressure of the toxic liquid and mitigates the risk of thermally induced exothermic reactions[6][10]. 5. Inert Transfer: Using a gas-tight, PTFE-lined syringe, pierce the septum of the source bottle. Draw the required volume under positive inert gas pressure to prevent vacuum-induced air ingress. 6. Light Shielding: If the reaction requires extended time, wrap the reaction vessel in aluminum foil or use amber glassware to prevent UV-catalyzed degradation[4].

Phase 3: Quenching and Post-Operation 7. Equipment Decontamination: Immediately rinse all syringes and cannulas with a polar aprotic solvent (e.g., acetone or ethyl acetate) into a designated waste beaker. Do not leave unquenched propargyl pyrrole residues exposed to ambient air.

Emergency Response & Disposal Plan

Spill Management: If a spill occurs outside the fume hood, evacuate immediately. Do not attempt to clean up without the specified respiratory and FR body protection. Remove all ignition sources. Absorb the liquid using an inert material (e.g., dry sand or diatomaceous earth)—never use combustible absorbents like sawdust or paper towels[3][9]. Use non-sparking tools to sweep the absorbent into a sealable, solvent-resistant container[10].

Waste Disposal Logistics:

  • Segregation: It is absolutely critical to segregate 1H-Pyrrole, 2-(2-propyn-1-yl)- waste from any heavy metal waste streams (especially Cu, Ag, Hg) to prevent spontaneous acetylide formation in the waste carboy[7].

  • Labeling: Label clearly as "Halogen-Free Flammable Toxic Organic Waste - Contains Terminal Alkynes."

  • Storage: Store waste containers in a cool, dark, well-ventilated explosion-proof cabinet until collection by an approved hazardous waste disposal plant[3][4].

Hazard Mitigation Visualization

The following diagram illustrates the logical relationship between the inherent chemical hazards of 1H-Pyrrole, 2-(2-propyn-1-yl)- and the corresponding engineering and PPE mitigation strategies.

G cluster_hazards Inherent Chemical Hazards cluster_mitigation PPE & Engineering Controls Chem 1H-Pyrrole, 2-(2-propyn-1-yl)- (CAS: 477331-74-1) Ox Air/UV Exposure (Polymerization) Chem->Ox Met Heavy Metals (Cu, Ag) (Explosive Acetylides) Chem->Met Vap Toxic Vapors (CNS Depression) Chem->Vap Schlenk Argon Schlenk Line Amber Glassware Ox->Schlenk Blocked by Tools PTFE/SS Tools (Zero Brass/Copper) Met->Tools Blocked by Resp Respirator (OV) & Fume Hood Vap->Resp Blocked by

Fig 1. Hazard mitigation and operational workflow for 2-(prop-2-yn-1-yl)-1H-pyrrole.

References

  • Guidechem. "2-prop-2-ynyl-1H-pyrrole 477331-74-1 wiki".
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  • CDH Fine Chemical. "PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET".
  • DC Fine Chemicals. "Safety Data Sheet - Pyrrole".
  • Santa Cruz Biotechnology. "Propargyl chloride: PROCEDURE FOR HANDLING".
  • Spectrum Chemical. "Material Safety Data Sheet - Propargyl Bromide".
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